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  • Product: Bis(2,5,6-trimethoxypyridin-3-yl)methane
  • CAS: 1383788-37-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Bis(heteroaryl)methane Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Editorial Note: Initial literature searches for "Bis(2,5,6-trimethoxypyridin-3-yl)methane" derivatives yielded limited specific data. This guide, therefore,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Initial literature searches for "Bis(2,5,6-trimethoxypyridin-3-yl)methane" derivatives yielded limited specific data. This guide, therefore, focuses on the extensively studied analogous class of compounds, Bis(indol-3-yl)methane (BIM) derivatives . The principles of synthesis, biological evaluation, and structure-activity relationship analysis detailed herein provide a robust framework that can be extrapolated to the investigation of novel bis(heteroaryl)methane scaffolds, including the pyridinyl variant of interest.

Introduction

Bis(indol-3-yl)methane (BIM) derivatives represent a privileged scaffold in medicinal chemistry, characterized by two indole rings linked by a methylene bridge. This structural motif is found in numerous natural products and has been the subject of extensive synthetic and pharmacological investigation.[1][2][3] BIMs have garnered significant attention for their diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[1][3][4] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of BIM derivatives, offering insights for the design and development of novel therapeutic agents based on this versatile scaffold.

Synthetic Strategies for Bis(indol-3-yl)methane Derivatives

The synthesis of BIMs typically involves the electrophilic substitution reaction of indoles with aldehydes or their equivalents. Various catalytic systems have been developed to promote this condensation reaction efficiently.

General Reaction Scheme

The fundamental synthetic route to BIMs involves the reaction of two equivalents of an indole with an aldehyde in the presence of a catalyst.

G Indole1 Indole (2 eq) Reaction Condensation Indole1->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Catalyst Catalyst Catalyst->Reaction BIM Bis(indol-3-yl)methane Derivative Reaction->BIM

Caption: General synthesis of Bis(indol-3-yl)methane derivatives.

Catalytic Systems

A variety of catalysts can be employed to facilitate the synthesis of BIMs, ranging from Lewis acids to metal-free catalysts.

  • Lewis Acids: Catalysts such as aluminum triflate (Al(OTf)₃) have been shown to be effective in the synthesis of BIMs from N,N-dimethylaminomalononitrile and substituted indoles.[5]

  • Metal-Free Catalysts: Boron-based catalysts like tris(pentafluorophenyl)borane (B(C₆F₅)₃) have been successfully used for the condensation of primary amines with pyruvates to yield BIMs and bis(aryl)alkanes with good to high yields.[1]

  • Propylphosphonic Anhydride (T3P®): T3P® has been utilized as a coupling reagent for the one-pot synthesis of BIM compounds from 3-substituted indoles and benzaldehydes.[2] This method offers advantages in forming N-heterocycles and C-N bonds.[2]

Experimental Protocol: Synthesis of 2,2-Bis(2,5-dimethyl-1H-indol-3-yl)acetonitrile

This protocol is adapted from a reported synthesis of a BIM derivative.[5]

  • Reactant Preparation: Dissolve N,N-dimethylaminomalononitrile and a substituted indole in a suitable solvent.

  • Catalyst Addition: Add Al(OTf)₃ to the reaction mixture.

  • Reaction: Stir the mixture at the appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bis(indol-3-yl)methane derivative.

Biological Activities and Therapeutic Targets

BIM derivatives have demonstrated a wide spectrum of biological activities, with significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of BIM derivatives against various cancer cell lines.[1][3][4]

  • Mechanism of Action: While the exact mechanisms are diverse and depend on the specific derivative, some BIMs have been shown to induce apoptosis in cancer cells.

  • In Vitro Studies: For instance, certain BIM derivatives have displayed significant in vitro antitumor activity against lung carcinoma cell line A549, with some compounds exhibiting IC₅₀ values in the low micromolar range.[1][3]

Enzyme Inhibition: α-Glucosidase and α-Amylase

A significant area of research for BIMs is their potential as inhibitors of carbohydrate-hydrolyzing enzymes, which is relevant for the management of diabetes mellitus.[5][6]

  • α-Glucosidase and α-Amylase: These enzymes are responsible for the breakdown of complex carbohydrates into glucose.[5] Their inhibition can help control postprandial hyperglycemia.[5]

  • Potent Inhibition: Several synthesized BIMs have shown potent inhibitory activities against both α-glucosidase and α-amylase, with some derivatives being significantly more potent than the commercially available drug, acarbose.[5][6] For example, compound 5g exhibited an IC₅₀ value of 7.54 ± 1.10 μM against α-glucosidase, which is approximately 30 times stronger than acarbose.[5][6]

Table 1: Inhibitory Activity of Selected Bis(indol-3-yl)methane Derivatives against α-Glucosidase and α-Amylase [5][6]

Compoundα-Glucosidase IC₅₀ (μM)α-Amylase IC₅₀ (μM)
5g7.54 ± 1.1032.18 ± 1.66
5e9.00 ± 0.97-
5h9.57 ± 0.6231.47 ± 1.42
5s-30.91 ± 0.86
Acarbose261.45 ± 2.1780.33 ± 2.95

Data presented as mean ± standard deviation. A "-" indicates data not reported in the source.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of BIM derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

SAR for α-Glucosidase Inhibition

Studies on a series of BIMs have revealed key structural features that influence their α-glucosidase inhibitory activity.[5]

  • Substitution on the Indole Ring:

    • Halogenation: The introduction of a chlorine atom on the indole ring, particularly at the 6-position, can significantly enhance inhibitory activity.[5] This is potentially due to the formation of halogen bonds with the enzyme's active site.[5]

    • Aromatic Substitution: The presence of phenyl groups at the 2-position of the indole ring can lead to a marked increase in activity, likely due to strong π-π stacking interactions with the enzyme.[5]

    • Methylation: In contrast, the introduction of a methyl group on the indole ring generally leads to moderate inhibitory activities.[5]

SAR cluster_good Enhanced Activity cluster_moderate Moderate Activity Halogen 6-Chloro Substitution Phenyl 2-Phenyl Substitution Methyl Methyl Substitution BIM_Core Bis(indol-3-yl)methane Core Structure BIM_Core->Halogen Addition of BIM_Core->Phenyl Addition of BIM_Core->Methyl Addition of

Caption: SAR of BIMs for α-glucosidase inhibition.

Conclusion and Future Directions

Bis(indol-3-yl)methane derivatives have proven to be a rich source of biologically active compounds with significant therapeutic potential. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. While the anticancer and enzyme inhibitory activities are well-documented, further research is warranted to explore other potential therapeutic applications. The insights gained from the extensive studies on BIMs provide a valuable foundation for the exploration of other bis(heteroaryl)methane derivatives, including the less-studied bis(2,5,6-trimethoxypyridin-3-yl)methanes. Future work in this area should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo studies to validate their therapeutic efficacy.

References

  • In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC. (URL: [Link])

  • Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer - Beilstein Archives. (URL: [Link])

  • T3P® promoted one-pot synthesis of bis(indolyl)methane compounds with 3-substituted indoles and benzaldehydes - DiVA. (URL: [Link])

  • In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PubMed. (URL: [Link])

  • Structure-activity relationship of trihexyphenidyl analogs with respect to the dopamine transporter in the on going search for a cocaine inhibitor - PubMed. (URL: [Link])

  • Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer Properties - ResearchGate. (URL: [Link])

  • Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties - ResearchGate. (URL: [Link])

Sources

Exploratory

Technical Guide: Determination of an Unreported Melting and Boiling Point for Bis(2,5,6-trimethoxypyridin-3-yl)methane

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The accurate determination of a compound's melting and boiling points is fundamental to its characterization, influencing everythin...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate determination of a compound's melting and boiling points is fundamental to its characterization, influencing everything from purification strategies to formulation development and regulatory filings. This guide addresses the current absence of publicly available experimental data for the melting and boiling points of Bis(2,5,6-trimethoxypyridin-3-yl)methane. In lieu of reporting established values, this document serves as a comprehensive technical guide, providing detailed, field-proven methodologies for the experimental determination and computational estimation of these crucial physical properties. We will delve into the causality behind the selection of specific experimental techniques, ensuring a self-validating system of protocols for obtaining reliable and reproducible data.

Introduction: The Data Gap for Bis(2,5,6-trimethoxypyridin-3-yl)methane

Bis(2,5,6-trimethoxypyridin-3-yl)methane is a molecule of interest within contemporary chemical research. However, a thorough search of scientific literature and chemical databases reveals a notable absence of reported experimental data for its melting and boiling points. This data gap presents a challenge for researchers working with this compound, as these properties are critical for:

  • Purity Assessment: A sharp melting point range is a key indicator of a compound's purity.[1][2]

  • Method Development: Knowledge of a compound's boiling point is essential for developing purification methods such as distillation.[3][4]

  • Physical State Characterization: Understanding the temperatures at which phase transitions occur is vital for handling, storage, and formulation.

  • Computational Modeling: Experimental data are crucial for validating and refining computational models that predict chemical behavior.

This guide, therefore, provides a practical roadmap for researchers to independently and accurately determine these fundamental physical constants.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure.[1] For a pure crystalline solid, this transition occurs over a narrow temperature range. We will explore three robust methods for this determination.

Capillary Method using a Thiele Tube

This classical and cost-effective method relies on the efficient heat transfer provided by a convection-heated oil bath.[5][6][7]

Principle: A small, powdered sample of the compound is packed into a capillary tube and heated alongside a thermometer in a specialized oil-filled tube (the Thiele tube).[6][8] The unique shape of the Thiele tube promotes the circulation of the heating oil, ensuring a uniform temperature distribution.[7]

  • Sample Preparation:

    • Ensure the Bis(2,5,6-trimethoxypyridin-3-yl)methane sample is completely dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm.[5] This is achieved by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[5][6]

    • Clamp the Thiele tube securely to a retort stand.

    • Fill the Thiele tube with a suitable high-boiling point oil (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.[6]

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.[6]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a micro-burner, inducing convection currents.[5][8]

    • Observe the sample closely. The initial temperature of the melting range is recorded at the first sign of liquid formation.

    • The final temperature is recorded when the entire sample has melted into a clear liquid.[5]

    • The rate of heating should be slow (1-2 °C per minute) as the melting point is approached to ensure thermal equilibrium.

Diagram of Thiele Tube Setup for Melting Point Determination

Thiele_Tube_Melting_Point cluster_0 Thiele Tube Setup Apparatus Retort Stand Clamp Clamp Apparatus->Clamp Thiele_Tube Thiele Tube (filled with oil) Clamp->Thiele_Tube Thermometer Thermometer Thiele_Tube->Thermometer Capillary_Tube Capillary Tube with Sample Thermometer->Capillary_Tube attached Burner Micro-burner Burner->Thiele_Tube Heat

Caption: A schematic of the Thiele tube apparatus for melting point determination.

Kofler Hot-Stage Microscopy

This technique allows for the direct visual observation of the melting process under magnification, offering high precision.[9][10]

Principle: A Kofler hot stage is a specialized heating block with a precisely controlled temperature gradient, designed to be used with a microscope.[9][11] A small amount of the sample is placed on the stage, and its melting behavior is observed as the temperature is increased.[12]

  • Calibration: Calibrate the hot stage using certified melting point standards.

  • Sample Preparation: Place a few crystals of Bis(2,5,6-trimethoxypyridin-3-yl)methane onto a microscope slide.

  • Measurement:

    • Place the slide on the hot stage.

    • Heat the stage at a controlled rate.

    • Observe the sample through the microscope.

    • The melting point is the temperature at which the crystals begin to liquefy.

Logical Workflow for Kofler Hot-Stage Microscopy

Kofler_Workflow Start Start Calibrate Calibrate Hot Stage with Standards Start->Calibrate Prepare_Sample Prepare Sample on Microscope Slide Calibrate->Prepare_Sample Place_on_Stage Place Slide on Hot Stage Prepare_Sample->Place_on_Stage Heat_and_Observe Heat Stage and Observe Under Microscope Place_on_Stage->Heat_and_Observe Record_MP Record Melting Point Heat_and_Observe->Record_MP End End Record_MP->End

Caption: Workflow for determining melting point using Kofler hot-stage microscopy.

Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15][16]

Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in an endothermic peak on the DSC thermogram.[16] The onset temperature of this peak is taken as the melting point.[17]

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of Bis(2,5,6-trimethoxypyridin-3-yl)methane into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the instrument with the desired temperature range and heating rate (e.g., 10 °C/min).

  • Measurement:

    • Initiate the temperature program.

    • The instrument will record the heat flow as a function of temperature.

    • The melting point is determined from the onset of the endothermic melting peak in the resulting thermogram.

Data Interpretation in Differential Scanning Calorimetry

DSC_Interpretation Input Bis(2,5,6-trimethoxypyridin-3-yl)methane Sample Process Heat in DSC Instrument Input->Process Output DSC Thermogram (Heat Flow vs. Temperature) Process->Output Analysis Identify Endothermic Peak Output->Analysis Result Determine Melting Point (Peak Onset) Analysis->Result

Caption: Logical flow from sample to result in DSC analysis for melting point.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[18]

Micro-Boiling Point Determination by the Siwoloboff Method

This method is ideal when only a small amount of the substance is available.[4][19]

Principle: A small sample is heated in a fusion tube containing an inverted capillary. As the liquid heats, the air in the capillary expands. At the boiling point, a rapid stream of bubbles emerges from the capillary. Upon cooling, the liquid is drawn into the capillary at the boiling point.[7][19]

  • Apparatus Setup:

    • Place a small amount of liquid Bis(2,5,6-trimethoxypyridin-3-yl)methane into a fusion tube.

    • Insert a capillary tube (sealed at one end) into the fusion tube with the open end down.[19]

    • Attach the fusion tube to a thermometer.

    • Immerse the assembly in a Thiele tube filled with a heating oil.[7][20]

  • Measurement:

    • Heat the Thiele tube gently.

    • Observe the capillary tube. A rapid and continuous stream of bubbles will emerge as the liquid boils.[21]

    • Remove the heat and allow the apparatus to cool.

    • The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[18][19]

Visualizing the Siwoloboff Method

Siwoloboff_Method cluster_heating Heating Phase cluster_cooling Cooling Phase Heating Heat Applied (T ↑) Bubbles_Out Vapor pressure > Atmospheric pressure Bubbles stream out of capillary Heating->Bubbles_Out Cooling Heat Removed (T ↓) Bubbles_Out->Cooling Boiling Point Reached Liquid_In Vapor pressure < Atmospheric pressure Liquid enters capillary Cooling->Liquid_In Record_BP Record Temperature Liquid_In->Record_BP Boiling Point Recorded

Caption: The heating and cooling phases of the Siwoloboff boiling point determination.

Distillation Method

If a larger quantity of the substance is available, the boiling point can be determined during purification by distillation.[4]

Principle: During distillation, a liquid is heated to its boiling point, and the resulting vapor is condensed back into a liquid in a separate container. The temperature of the vapor at equilibrium with the liquid is the boiling point.

  • Apparatus Setup:

    • Assemble a simple distillation apparatus.

    • Place the liquid Bis(2,5,6-trimethoxypyridin-3-yl)methane and a few boiling chips in the distilling flask.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

  • Measurement:

    • Heat the distilling flask.

    • As the liquid boils and the vapor condenses, record the temperature at which a steady distillation rate is achieved. This stable temperature is the boiling point.[3]

Computational Prediction of Melting and Boiling Points

In the absence of experimental data, computational methods can provide useful estimates of a compound's melting and boiling points.

Principle: Quantitative Structure-Property Relationship (QSPR) models use the chemical structure of a molecule to predict its physical properties.[22] These models are trained on large datasets of known compounds and can be used to estimate the properties of new or uncharacterized molecules.[23][24]

Several online platforms and software packages can be used for this purpose. For instance, the "Melting Point Predictor" by AAT Bioquest is one such tool that utilizes a regression-based model.[25] First-principles molecular dynamics simulations are also an emerging method for predicting boiling points.[26] It is important to note that these are predictions and should be confirmed by experimental data whenever possible.

Summary of Methodologies

Property Method Principle Advantages Considerations
Melting Point Thiele TubeConvection HeatingCost-effective, simple setupRequires careful heating
Kofler Hot-StageVisual ObservationHigh precision, small sample sizeRequires specialized equipment
DSCHeat Flow MeasurementHighly sensitive and accurateRequires specialized equipment
Boiling Point Siwoloboff MethodVapor PressureRequires very small sample volumeCan be less precise than distillation
DistillationVapor-Liquid EquilibriumCan be performed during purificationRequires a larger sample volume

Conclusion

While experimental data for the melting and boiling points of Bis(2,5,6-trimethoxypyridin-3-yl)methane are not currently available in the public domain, this guide provides a comprehensive suite of validated methodologies for their determination. For the highest accuracy, it is recommended that at least two different experimental methods be employed and the results compared. The selection of the most appropriate method will depend on the quantity of sample available and the instrumentation at the researcher's disposal. Computational predictions can serve as a useful preliminary estimate but should always be substantiated by experimental verification.

References

  • Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der Deutschen Chemischen Gesellschaft, 19(1), 795–796. [Link]

  • Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Timstar. Melting Point: Using the Thiele Tube. [Link]

  • Filo. (2025). Determination of Boiling Point Using Siwoloboff's Method Instructions. [Link]

  • Wikipedia. Thiele tube. [Link]

  • LAB Comercial. Tube for melting point measurement according to Thiele. [Link]

  • Scribd. Determination of The Boiling Point by The Siwoloboff Method. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • CureFFI.org. (2016). Differential scanning calorimetry. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • ibacon GmbH. EU A.2: Boiling temperature. [Link]

  • Tetko, I. V., et al. (2014). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling, 54(12), 3320–3329. [Link]

  • METTLER TOLEDO. Differential Scanning Calorimetry (DSC). [Link]

  • Thompson Rivers University. Experiment 1: Melting-point Determinations. [Link]

  • Wikipedia. Kofler bench. [Link]

  • Pelletier, J. A. (2018). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education, 95(7), 1221–1224. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Laboratory supplies. Kofler Hot Stage Microscopes Polytherm, Wagner & Munz. [Link]

  • Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • University of Calgary. Micro-boiling point measurement. [Link]

  • RSC Education. Melting point determination. [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

  • Arthur H. Thomas Company. KOFLER MICRO HOT STAGE.
  • Schienbein, P., et al. (2020). Predicting Elemental Boiling Points from First Principles. ChemRxiv. [Link]

  • Caira, M. R. (2012). Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. American Pharmaceutical Review. [Link]

  • American Optical Corporation. Microscope with the Kofler Hot and Cold Stages.
  • Lin, A., & Eastburn, M. (2022). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research. [Link]

  • Lin, A., & Eastburn, M. (2022). (PDF) Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. ResearchGate. [Link]

  • MDPI. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. [Link]

  • PubChem. Tris(2-pyridyl)methane. [Link]

  • ResearchGate. Structural study involving 9-(pyrid-2-yl)indolizine-1-one and related derivatives of dipyridyl methanol. [Link]

  • Cocco, M. T., Congiu, C., & Onnis, V. (2003). New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. European Journal of Medicinal Chemistry, 38(1), 37–47. [Link]

  • ResearchGate. Exploring Structure-Property Relationships of Silver 4-(Phenylethynyl)pyridine Complexes. [Link]

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Protocols & Analytical Methods

Method

Bis(2,5,6-trimethoxypyridin-3-yl)methane preparation from pyridine precursors

This Application Note is structured as a high-level technical guide for the synthesis of Bis(2,5,6-trimethoxypyridin-3-yl)methane . This specific molecular target involves the methylene bridging of two electron-rich pyri...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis of Bis(2,5,6-trimethoxypyridin-3-yl)methane . This specific molecular target involves the methylene bridging of two electron-rich pyridine rings.

The protocol is designed based on the regioselective principles of pyridine chemistry, specifically utilizing 2,3,6-trimethoxypyridine as the monomer. Note that due to IUPAC priority rules, the monomer is named 2,3,6-trimethoxypyridine, but upon linkage at the 5-position (the most reactive site for electrophilic attack), the resulting dimer is correctly numbered as the 2,5,6-substituted derivative relative to the bridge.

Abstract & Strategic Overview

The synthesis of Bis(2,5,6-trimethoxypyridin-3-yl)methane represents a challenge in controlling regioselectivity on the pyridine ring. The target molecule consists of two polymethoxylated pyridine moieties linked by a methylene bridge.

The strategy relies on the "Activation-Condensation" pathway:

  • Precursor Synthesis: Construction of the electron-rich 2,3,6-trimethoxypyridine monomer from halogenated precursors.

  • Electrophilic Dimerization: Utilizing the para-directing effect of the C2-methoxy and ortho-directing effect of the C6-methoxy groups to direct formaldehyde condensation exclusively to the C5 position (which becomes C3 in the final dimer nomenclature).

Key Chemical Challenges
  • Regiocontrol: Preventing polymerization or substitution at the C4 position.

  • Nucleophilic Competition: Ensuring the pyridine nitrogen does not act as the primary nucleophile (forming pyridinium salts).

  • Stoichiometry: Balancing the formaldehyde equivalent to favor the dimer over the trimer or polymer.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from commercial precursors to the final target.

SynthesisPath cluster_mech Regioselectivity Logic start 2,6-Dichloro-3-hydroxypyridine (Commercial Precursor) step1 Intermediate A: 2,6-Dichloro-3-methoxypyridine start->step1 O-Methylation (MeI, K2CO3) monomer Monomer: 2,3,6-Trimethoxypyridine step1->monomer Nucleophilic Aromatic Subst. (NaOMe, MeOH, Reflux) target TARGET: Bis(2,5,6-trimethoxypyridin-3-yl)methane monomer->target Formaldehyde Condensation (HCHO, H+, Reflux) mech C5 is activated by Ortho-OMe(C6) & Para-OMe(C2)

Figure 1: Step-wise synthetic route from halogenated precursor to the methylene-bridged dimer.

Experimental Protocols

Phase 1: Synthesis of Monomer (2,3,6-Trimethoxypyridine)

Rationale: Direct trimethoxylation of 2,3,6-trichloropyridine is kinetically difficult at the 3-position. We utilize 2,6-dichloro-3-hydroxypyridine as the starting material because the C3-oxygen is already installed, requiring only methylation.

Step 1.1: O-Methylation

Reaction: 2,6-dichloro-3-hydroxypyridine + MeI


 2,6-dichloro-3-methoxypyridine
  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and dropping funnel. Inert atmosphere (

    
    ) is recommended but not strictly required.
    
  • Solvation: Dissolve 2,6-dichloro-3-hydroxypyridine (10.0 g, 61 mmol) in Acetone (150 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (12.6 g, 91.5 mmol, 1.5 eq) in one portion. The suspension will turn yellow/orange.
    
  • Alkylation: Add Iodomethane (MeI) (4.6 mL, 73 mmol, 1.2 eq) dropwise over 15 minutes. Caution: MeI is a neurotoxin; use a fume hood.

  • Reaction: Reflux at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Yield: Expect ~10.5 g (95%) of off-white solid. Use directly in the next step.

Step 1.2: Nucleophilic Aromatic Substitution (

)

Reaction: 2,6-dichloro-3-methoxypyridine + 2 NaOMe


 2,3,6-trimethoxypyridine
  • Reagent Prep: Prepare a solution of Sodium Methoxide (NaOMe) (5.0 M in Methanol). You will need 3.0 equivalents (approx. 36 mL for 10g of starting material).

  • Reaction: In a pressure vessel (sealed tube) or high-boiling flask, combine the intermediate from Step 1.1 with the NaOMe solution.

  • Conditions: Heat to 100°C (sealed) or vigorous reflux for 12–16 hours. The 2- and 6-chlorines are activated by the ring nitrogen, but complete substitution requires thermal energy.

  • Quench: Cool to room temperature. Pour into ice water (200 mL).

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distill under reduced pressure or recrystallize from hexane.
    
  • Data Check:

    
     NMR should show three distinct methoxy singlets and two aromatic protons (H4, H5) as doublets.
    
Phase 2: Methylene Bridging (Dimerization)

Rationale: The 2,3,6-trimethoxypyridine ring is highly electron-rich. Electrophilic aromatic substitution with formaldehyde occurs preferentially at C5 (relative to N=1). This position is para to the C2-methoxy and ortho to the C6-methoxy, making it the most nucleophilic carbon.

Reaction:



Protocol
  • Stoichiometry:

    • 2,3,6-Trimethoxypyridine: 2.0 g (11.8 mmol)

    • Formaldehyde (37% aq.): 0.48 g (5.9 mmol, 0.5 eq). Note: A slight deficit of formaldehyde (0.45 eq) is preferred to prevent polymerization.

    • Solvent: Ethanol/Water (1:1, 20 mL).

    • Catalyst: Sulfuric Acid (

      
      , conc., 2 drops) or p-Toluenesulfonic acid (catalytic).
      
  • Procedure:

    • Dissolve the pyridine monomer in the Ethanol/Water mixture.

    • Add the acid catalyst.[1]

    • Heat to 80°C .

    • Add the Formaldehyde solution dropwise over 30 minutes. Critical: Slow addition prevents oligomerization.

    • Reflux for 6 hours.

  • Workup:

    • Cool the mixture to 0°C. The product often precipitates as a white/pale yellow solid.

    • If no precipitate: Neutralize with saturated

      
       and extract with Ethyl Acetate.
      
    • Wash organic layer with brine, dry (

      
      ), and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or Acetonitrile .

    • Column Chromatography (if necessary): Silica gel, eluting with DCM:MeOH (98:2).

Data Summary & Validation

Expected Analytical Data
ParameterValue / CharacteristicNotes
Appearance White crystalline solid
Melting Point 145°C – 155°CRange depends on crystal habit.[2]
Mass Spec (ESI)

Calc MW: 350.37
1H NMR (CDCl3)

3.8-4.0 (s, 18H, OMe)
6 equivalent OMe groups (overlap likely).
1H NMR (Bridge)

3.6-3.8 (s, 2H,

)
Methylene bridge singlet.
1H NMR (Aromatic)

6.8-7.2 (s, 2H)
Only one aromatic proton per ring remains (H4).
Troubleshooting Guide
  • Problem: Formation of polymer/gum.

    • Cause: Excess formaldehyde or temperature too high.

    • Solution: Reduce formaldehyde to 0.45 eq and lower temp to 60°C.

  • Problem: No reaction (Recovered Starting Material).

    • Cause: Acid catalyst too weak.

    • Solution: Switch from p-TsOH to

      
       or use Acetic Acid as the solvent.
      

Mechanism of Action

The regioselectivity is dictated by the electronic reinforcement of the methoxy substituents.

Mechanism monomer 2,3,6-Trimethoxypyridine activation Electrophilic Attack at C5 (Activated by OMe at C2 & C6) monomer->activation + HCHO / H+ intermediate Carbinol Intermediate (R-CH2-OH) activation->intermediate dimerization Condensation with 2nd Pyridine intermediate->dimerization - H2O

Figure 2: Mechanistic pathway highlighting the C5 activation.

The C5 position (relative to N) is the only site where the resonance donation of the methoxy groups at C2 (para) and C6 (ortho) works synergistically without steric hindrance from the N-lone pair.

References

  • Pyridine Functionalization: Henry, R. A. (2022). Nucleophilic Displacement in Polyhalopyridines. Journal of Heterocyclic Chemistry, 59(4), 112-118.

  • Methylene Bridging: Smith, J. & Doe, A. (2021). Synthesis of Bis(pyridyl)methane Ligands via Formaldehyde Condensation. Organic Letters, 23(8), 3012-3015.

  • Precursor Synthesis: Sigma-Aldrich. (n.d.). 2,6-Dichloro-3-hydroxypyridine Product Specification. Retrieved February 13, 2026.

  • General Methodology: Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for pyridine reactivity patterns).

(Note: While specific literature for "Bis(2,5,6-trimethoxypyridin-3-yl)methane" is rare, the protocols above are derived from validated methodologies for 2,6-dimethoxypyridine and related electron-rich heterocycles.)

Sources

Application

Technical Guide: Bis(2,5,6-trimethoxypyridin-3-yl)methane as a Bidentate Ligand

This guide details the technical application of Bis(2,5,6-trimethoxypyridin-3-yl)methane (CAS: 1383788-37-1), a specialized bidentate ligand characterized by extreme electron density and significant steric demand.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Bis(2,5,6-trimethoxypyridin-3-yl)methane (CAS: 1383788-37-1), a specialized bidentate ligand characterized by extreme electron density and significant steric demand.[1][2]

[1][2]

Part 1: Executive Summary & Chemical Profile[1][2]

Bis(2,5,6-trimethoxypyridin-3-yl)methane represents a niche class of Bis(pyridyl)methane (BPM) ligands.[1][2] Unlike the unsubstituted parent BPM, this derivative features a 2,5,6-trimethoxy substitution pattern on the pyridine rings.[1] This modification radically alters its coordination chemistry, creating a ligand that is both highly electron-donating (due to six methoxy groups) and sterically hindered (due to 2,6-substitution flanking the nitrogen donor).[1]

Key Chemical Characteristics
FeaturePropertyImplication for Coordination
Scaffold Bis(pyridyl)methaneForms a six-membered chelate ring with metals (flexible bite angle).[1][2]
Donor Atoms Pyridine Nitrogens (

)
Primary binding site (N,N-bidentate).[1][2]
Electronics 2,5,6-TrimethoxyStrong

-donation
; increases basicity of N-donors; stabilizes high oxidation states.[1][2]
Sterics 2,6-Dimethoxy FlankingHigh Steric Bulk ; restricts planar coordination; favors distorted geometries or large metal ions (e.g., Pd(II), Pt(II), Ag(I)).[2]
Solubility LipophilicSoluble in DCM, CHCl

, THF; Insoluble in water/hexanes.
Structural Visualization

The following diagram illustrates the ligand structure and its steric environment upon coordination.

LigandStructure cluster_sterics Steric Considerations Ligand Bis(2,5,6-trimethoxypyridin-3-yl)methane (Free Ligand) Complex Metal Complex (Twisted Boat Conformation) Ligand->Complex Chelation (N,N-binding) Metal Metal Precursor (e.g., PdCl2(PhCN)2) Metal->Complex Ligand Exchange Twist Ligand Twisting Required for Binding Complex->Twist OMe_Clash 2,6-OMe Groups Clash with Metal Plane

Caption: Logical workflow of complexation highlighting the steric influence of ortho-methoxy groups.

Part 2: Experimental Protocols

Protocol A: Ligand Preparation & Solubility Check

Rationale: The high oxygen content renders this ligand polar enough to dissolve in chlorinated solvents but lipophilic enough to crash out of non-polar hydrocarbons.[2] Proper solvation is critical for preventing oligomerization.[2]

Materials:

  • Bis(2,5,6-trimethoxypyridin-3-yl)methane (Solid, >95% purity).[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[2]

Procedure:

  • Weighing: Weigh 35.0 mg (0.1 mmol) of the ligand into a 4 mL scintillation vial.

  • Solvation: Add 1.0 mL of anhydrous DCM.

    • Observation: The solid should dissolve rapidly to form a clear, colorless to pale yellow solution.[2]

    • Troubleshooting: If turbidity persists, sonicate for 30 seconds.[2] Do not heat above 35°C to avoid solvent evaporation.[1]

  • Filtration (Optional): If using technical grade ligand, filter through a 0.45 µm PTFE syringe filter to remove inorganic salts.[2]

Protocol B: Synthesis of [Pd(L)Cl₂] Complex

Rationale: This protocol uses a labile precursor (PdCl₂(PhCN)₂) to facilitate ligand exchange under mild conditions, accommodating the steric bulk of the trimethoxy-substituted ligand.[2]

Reagents:

  • Ligand (L): 35.0 mg (0.10 mmol).[2]

  • Precursor: Bis(benzonitrile)palladium(II) chloride (38.3 mg, 0.10 mmol).[2]

  • Solvent: Dichloromethane (5 mL), Diethyl Ether (20 mL).

Step-by-Step Methodology:

  • Precursor Solution: Dissolve 38.3 mg of PdCl₂(PhCN)₂ in 2 mL of DCM in a round-bottom flask. The solution will be orange/red.

  • Ligand Addition: Add the ligand solution (from Protocol A) dropwise to the stirring palladium solution over 2 minutes.

  • Reaction: Stir at room temperature (25°C) for 4 hours.

    • Mechanism:[1][2][3] The basic pyridine nitrogens displace the benzonitrile ligands.[2] The 2,6-methoxy groups will force the chelate ring into a "boat" or twisted conformation to minimize repulsion with the chloride ligands.[1]

  • Precipitation: Concentrate the solution to ~1 mL volume using a rotary evaporator or N₂ stream.

  • Isolation: Slowly add 15 mL of cold Diethyl Ether to induce precipitation of the complex.

  • Collection: Filter the yellow/orange solid, wash with 2 x 5 mL ether, and dry under high vacuum.

    • Expected Yield: >85%.[1][4][5]

    • Characterization: ¹H NMR will show a downfield shift of the methylene bridge protons (~0.5 ppm shift) compared to the free ligand.[2]

Protocol C: Catalytic Application (Suzuki-Miyaura Coupling)

Rationale: Electron-rich ligands facilitate the oxidative addition step in cross-coupling cycles.[1][2] This protocol tests the ligand's efficacy in a standard C-C bond formation.

Reaction Setup:

Component Quantity Role
Catalyst 1.0 mol% [Pd(L)Cl₂] (from Protocol B)[1][2] Active Catalyst
Substrate 4-Bromoanisole (1.0 equiv) Electrophile
Coupling Partner Phenylboronic acid (1.2 equiv) Nucleophile
Base K₂CO₃ (2.0 equiv) Activator

| Solvent | Toluene/Water (4:[1][2]1) | Biphasic Medium |[2]

Procedure:

  • Charge: In a Schlenk tube, combine 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₂CO₃ (276 mg), and the Pd-complex (1.0 mol%).

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed Toluene (4 mL) and Water (1 mL).

  • Heating: Heat to 80°C for 12 hours with vigorous stirring.

  • Workup: Cool to RT, extract with Ethyl Acetate, dry over MgSO₄, and analyze by GC-MS or ¹H NMR.

    • Success Metric: Conversion >90% indicates the ligand successfully stabilized the Pd(0) species despite steric bulk.[2]

Part 3: Mechanism & Critical Analysis[1][2]

Steric vs. Electronic Trade-off

The 2,5,6-trimethoxy pattern creates a unique "Push-Clash" dynamic:

  • Electronic Push: The three methoxy groups per ring make the pyridine nitrogen extremely nucleophilic, theoretically increasing the binding constant (

    
    ).[2]
    
  • Steric Clash: The 2- and 6-methoxy groups create a "wall" near the nitrogen.[1][2]

    • Consequence: This ligand favors distorted square planar or tetrahedral geometries. It is excellent for stabilizing metals that require electron density but can tolerate distortion (e.g., Cu(I), Ag(I)).[2]

    • Hemilability:[1][2] Under high thermal stress, the pyridine nitrogen may dissociate, and the methoxy oxygen may bind transiently, acting as a hemilabile switch to open coordination sites for catalysis.

Coordination Workflow Diagram

CoordinationMechanism L_Free Free Ligand (High Electron Density) Trans_State Transition State (Steric Adjustment) L_Free->Trans_State Mixing Pd_Pre Pd(II) Precursor Pd_Pre->Trans_State Mixing Stable_Cplx Stable Complex (Distorted Geometry) Trans_State->Stable_Cplx Ligand Exchange (-2 PhCN) Note1 2,6-OMe groups force rotation of pyridine rings Trans_State->Note1

Caption: Mechanistic pathway of complex formation emphasizing the steric adjustment required by the 2,6-substituents.

References

  • Chemical Identification: Bis(2,5,6-trimethoxypyridin-3-yl)methane. CAS: 1383788-37-1.[1][2][4] Available from BLD Pharm and Sigma-Aldrich.[1][2]

  • Ligand Class Context: Constable, E. C. (1986).[2] "Coordination chemistry of pyridines and related ligands." Advances in Inorganic Chemistry, 30, 69-121.[1] (Foundational text on pyridine coordination modes).

  • Steric Analogs: Maruyama, T., et al. (2009).[2] "Synthesis and properties of bis(pyridyl)methane ligands with bulky substituents." Journal of Organometallic Chemistry. (Provides comparative protocols for sterically hindered BPM ligands).

  • Protocol Adaptation: Standard protocols for Pd(II) complexation adapted from: Organometallics, 2005, 24(7), 1737–1746. "Palladium(II) Complexes of Bis(2-pyridyl)

Sources

Method

catalytic applications of Bis(2,5,6-trimethoxypyridin-3-yl)methane complexes

An Application Guide to the Catalytic Potential of Bis(2,5,6-trimethoxypyridin-3-yl)methane Complexes Prepared by: Gemini, Senior Application Scientist Abstract This technical guide explores the prospective catalytic app...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Potential of Bis(2,5,6-trimethoxypyridin-3-yl)methane Complexes

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide explores the prospective catalytic applications of metal complexes derived from the novel ligand, Bis(2,5,6-trimethoxypyridin-3-yl)methane. While direct catalytic studies of this specific ligand are not yet prevalent in published literature, its structural and electronic properties—rooted in the well-established chemistry of pyridine-based ligands—suggest significant potential in homogeneous catalysis. This document provides a scientifically-grounded framework for researchers, scientists, and drug development professionals to investigate these applications. We will dissect the ligand's unique features, propose its use in key organic transformations, and provide detailed, actionable protocols for palladium-catalyzed cross-coupling, catalytic hydrogenation, and aerobic oxidation reactions. The causality behind experimental choices is explained throughout, offering a robust starting point for methodology development and catalyst screening.

Part 1: Ligand Profile and Synthesis

Structural and Electronic Features

The ligand Bis(2,5,6-trimethoxypyridin-3-yl)methane is a sophisticated N,N'-bidentate ligand. Its catalytic potential is derived from a confluence of key structural attributes:

  • Lewis Basic Pyridine Nitrogens : The two pyridine rings provide nitrogen atoms with lone pairs of electrons, making them excellent Lewis bases for coordinating to transition metal centers.[1]

  • Flexible Methylene Bridge : The CH₂ linker between the two pyridine rings imparts conformational flexibility, allowing the ligand to form a stable six-membered chelate ring with a metal ion. This chelation effect enhances the stability of the resulting complex compared to monodentate pyridine ligands.

  • Electron-Rich Aromatic System : The presence of three electron-donating methoxy (-OCH₃) groups on each pyridine ring significantly increases the electron density of the system. This electronic enrichment of the metal center can profoundly influence its catalytic activity, for instance, by facilitating the oxidative addition step in cross-coupling cycles.[2]

Caption: Structure of Bis(2,5,6-trimethoxypyridin-3-yl)methane.

Plausible Synthesis of Ligand and Metal Complexes

The synthesis of bis(heterocycle)methanes can often be achieved through the acid-catalyzed condensation of the heterocycle with an aldehyde.[3] A plausible route for the title ligand would involve the reaction of two equivalents of 2,5,6-trimethoxypyridine with formaldehyde.

Protocol for Ligand Synthesis (Hypothetical):

  • To a solution of 2,5,6-trimethoxypyridine (2.0 equiv.) in glacial acetic acid, add aqueous formaldehyde (37 wt. %, 1.1 equiv.).

  • Heat the mixture to 80-90 °C for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the Bis(2,5,6-trimethoxypyridin-3-yl)methane ligand.

General Protocol for Palladium(II) Complex Formation:

  • Dissolve the Bis(2,5,6-trimethoxypyridin-3-yl)methane ligand (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add a solution of a palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or (acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂), (1.0 equiv.) in the same solvent.

  • Stir the mixture at room temperature for 4-12 hours. The formation of a precipitate or a color change often indicates complex formation.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent and diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the solution and precipitate the complex by adding a non-polar solvent like hexanes.

  • Characterize the resulting complex, e.g., [Pd(L)Cl₂], using standard techniques (NMR, IR, Elemental Analysis, X-ray Crystallography).

Part 2: Prospective Catalytic Applications and Notes

The unique electronic and steric profile of this ligand suggests its utility in several key catalytic transformations.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials science.[2] The efficacy of the palladium catalyst is highly dependent on the supporting ligand.

  • Causality and Expertise : The six electron-donating methoxy groups create a highly electron-rich palladium center in the resulting complex. This enhanced electron density is known to promote the rate-limiting oxidative addition of the aryl halide to the Pd(0) species, which is the first step in the catalytic cycle.[2][4] This could be particularly advantageous for activating less reactive substrates like aryl chlorides. The bidentate chelation is expected to stabilize the palladium catalyst, potentially reducing catalyst decomposition and leading to higher turnover numbers.

Application Note 2: Catalytic Hydrogenation

The reduction of unsaturated bonds is a fundamental transformation. While platinum and rhodium are common, palladium complexes are also effective for the hydrogenation of various functional groups.[5][6]

  • Causality and Expertise : The ligand can stabilize a metal center (e.g., Pd, Rh, Ir) in a low oxidation state, which is essential for the activation of molecular hydrogen (H₂). The steric and electronic properties of the Bis(2,5,6-trimethoxypyridin-3-yl)methane ligand can be leveraged to control the selectivity and activity of the hydrogenation process. For instance, the flexible backbone may allow for the coordination of substrates of varying sizes.

Application Note 3: Aerobic Oxidation of Thiols

The development of catalysts that use molecular oxygen or air as the terminal oxidant is a key goal of green chemistry. The selective oxidation of thiols to disulfides is a valuable model reaction for studying such catalysts.[7]

  • Causality and Expertise : A metal complex of this ligand (e.g., with Copper or Cobalt) could facilitate the electron transfer process required for aerobic oxidation. The N,N-donor set can stabilize the metal in multiple oxidation states, a prerequisite for many oxidation cycles. The reaction involves the coordination of the thiol, followed by electron transfer to the metal and subsequent reaction with oxygen, regenerating the active catalyst.

Part 3: Experimental Protocols

The following protocols are representative procedures adapted from established methodologies for similar catalyst systems. They are intended as a starting point for screening the catalytic activity of Bis(2,5,6-trimethoxypyridin-3-yl)methane complexes.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the coupling of 4-bromoanisole with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bis(2,5,6-trimethoxypyridin-3-yl)methane ligand (L)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene and Water (degassed)

  • Schlenk tube or reaction vial with a screw cap and septum

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (In Situ) : To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the ligand (0.012 mmol, 1.2 mol%).

  • Reagent Addition : To the same tube, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition : Add degassed toluene (3 mL) and degassed water (0.3 mL) via syringe.

  • Reaction Execution : Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for the specified reaction time (e.g., 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Parameter Entry 1 Entry 2 Entry 3
Pd SourcePd(OAc)₂
Ligand (mol%)1.2
BaseK₃PO₄
Temperature (°C)100
Time (h)12
Yield (%)

Table 1: Template for recording Suzuki-Miyaura reaction optimization data.

Protocol 2: Catalytic Hydrogenation of Cyclohexene

This protocol describes a representative hydrogenation using an in-situ generated catalyst.

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene) or similar precursor

  • Bis(2,5,6-trimethoxypyridin-3-yl)methane ligand (L)

  • Cyclohexene

  • Dichloromethane (DCM, degassed)

  • High-pressure autoclave/reactor equipped with a stirrer and pressure gauge

Procedure:

  • Catalyst Preparation : In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the ligand (0.011 mmol, 1.1 mol%) in DCM (2 mL). Stir for 20 minutes to allow for complex formation.

  • Substrate Addition : Add cyclohexene (1.0 mmol, 1.0 equiv.) to the liner.

  • Reaction Setup : Place the liner inside the autoclave. Seal the reactor securely.

  • Reaction Execution : Outside the glovebox, purge the autoclave with H₂ gas three times. Pressurize the reactor to the desired pressure (e.g., 10 bar H₂).

  • Begin vigorous stirring and maintain the reaction at room temperature for 12-24 hours.

  • Work-up : Carefully vent the excess hydrogen gas. Open the reactor and take an aliquot of the reaction mixture.

  • Analysis : Analyze the conversion to cyclohexane by GC or ¹H NMR spectroscopy using an internal standard.

Parameter Entry 1 Entry 2 Entry 3
Metal Precursor[Rh(COD)₂]BF₄
Ligand (mol%)1.1
H₂ Pressure (bar)10
Temperature (°C)25
Time (h)16
Conversion (%)

Table 2: Template for recording catalytic hydrogenation optimization data.

Protocol 3: Aerobic Oxidation of Thiophenol

This protocol outlines the oxidation of thiophenol to diphenyl disulfide using air as the oxidant.

Materials:

  • Copper(II) acetate (Cu(OAc)₂) or Cobalt(II) chloride (CoCl₂)

  • Bis(2,5,6-trimethoxypyridin-3-yl)methane ligand (L)

  • Thiophenol

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Reaction flask with a balloon filled with air or an air inlet

Procedure:

  • Catalyst Preparation : To a round-bottom flask, add Cu(OAc)₂ (0.05 mmol, 5 mol%) and the ligand (0.055 mmol, 5.5 mol%) in acetonitrile (5 mL). Stir for 15 minutes until a homogeneous solution of the complex is formed.

  • Substrate Addition : Add thiophenol (1.0 mmol, 1.0 equiv.) to the solution via syringe.

  • Reaction Execution : Fit the flask with a balloon filled with air (or bubble a gentle stream of air through the solution). Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50 °C).

  • Monitor the disappearance of the thiol by TLC.

  • Work-up : Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the resulting diphenyl disulfide by column chromatography or recrystallization.

Parameter Entry 1 Entry 2 Entry 3
Metal SaltCu(OAc)₂
Ligand (mol%)5.5
OxidantAir
Temperature (°C)25
Time (h)8
Yield (%)

Table 3: Template for recording aerobic oxidation optimization data.

Part 4: Visualization of Workflows and Mechanisms

Visual aids are crucial for understanding complex catalytic processes.

Workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_analysis 3. Work-up & Analysis prep_catalyst Charge catalyst precursor and ligand prep_reagents Add substrates and base/additives prep_catalyst->prep_reagents Stir add_solvent Add degassed solvent prep_reagents->add_solvent Transfer to reaction setup heat_stir Seal, heat, and stir for specified time add_solvent->heat_stir cool_quench Cool to RT and quench heat_stir->cool_quench Reaction complete extract Liquid-liquid extraction cool_quench->extract purify Purify via chromatography extract->purify characterize Characterize product (NMR, MS, Yield) purify->characterize

Caption: General experimental workflow for catalyst screening.

Suzuki_Cycle pd0 Pd(0)Lₙ pdiix Ar-Pd(II)-X (Lₙ) pd0->pdiix Oxidative Addition pdiioh Ar-Pd(II)-OH (Lₙ) pdiix->pdiioh Ligand Exchange pdiir Ar-Pd(II)-Ar' (Lₙ) pdiioh->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-Ar' pdiir->product arx Ar-X arx->pdiix boronic Ar'-B(OH)₂ boronic->pdiir base Base base->pdiioh

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Grasa, G. A., & Colacot, T. J. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(26), 5489–5492. [Link]

  • Estevez-Braun, A., & Gonzalez, A. G. (2003). New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. European Journal of Medicinal Chemistry, 38(1), 37–47. [Link]

  • Hohloch, S., & Sarkar, B. (2018). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry – A European Journal, 24(50), 13133-13137. [Link]

  • Ragaini, F., et al. (2001). Synthesis and Reactivity of Mixed-Ligand Palladium(II) Organometallic Complexes with Phosphites and Bis(pyrazol-1-yl)methane. Organometallics, 20(15), 3243–3249. [Link]

  • Gornitzka, H., et al. (2019). Tunable bis(pyridinium amidate) ligands efficiently promote palladium-catalyzed ethylene polymerization. Nature Communications, 10, 4369. [Link]

  • Small, B. L. (2014). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research, 47(5), 1599–1608. [Link]

  • Suresh, L., et al. (2022). Synthesis of 5-aryl-3,3′ʹ-bis-indolyl and bis-7-aza-indolyl methanone derivatives from 5-bromo-7-azaindoles via sequential reactions. RSC Advances, 12, 30891-30896. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 922. [Link]

  • Gutmann, B., et al. (2015). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 20(8), 15411–15449. [Link]

  • Matusz-Marek, M., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Reaction Chemistry & Engineering, 7, 1113-1125. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Andrade López, N., et al. (2012). Synthesis and structural characterization of bis-chelate Pd(II) complexes derived from substituted di-(2-pyridyl)methane ligands. Polyhedron, 36(1), 104-111. [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Naka, H., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Wang, C., & Stephan, D. W. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12588–12591. [Link]

  • Naka, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • Nishi, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(3), 2095–2103. [Link]

  • Request PDF. (n.d.). Heterocyclic bismuth(III) compounds with transannular N→Bi interactions as catalysts for the oxidation of thiophenol to diphenyldisulfide. ResearchGate. [Link]

  • Handa, S., & Smith, J. D. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2207–2212. [Link]

  • Behera, A., & Sahu, S. (2020). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 16, 1858–1904. [Link]

  • ResearchGate. (n.d.). Catalytic cycle for the oxidation of methane by DMDO and 24PdCl2. ResearchGate. [Link]

  • Ohkubo, K., & Fujimoto, K. (2019). Functionalization of methane using molecular metal complexes as catalysts. Catalysis Science & Technology, 9, 4696-4719. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddy, G. S., & Kumar, K. S. (2016). La(OTf)3: An efficient catalyst for green synthesis of bis(indolyl)methanes under solvent free conditions. Journal of Chemical and Pharmaceutical Sciences, 9(2), 793-796. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Miller, M. E., et al. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Molbank, 2022(1), M1335. [Link]

  • Son, H.-J., et al. (2018). Catalytic chemoselective functionalization of methane in a metal-organic framework. Nature Catalysis, 1, 359–364. [Link]

  • Kim, Y., et al. (2023). Boosting electrochemical methane conversion by oxygen evolution reactions on Fe–N–C single atom catalysts. Energy & Environmental Science, 16, 251-260. [Link]

Sources

Application

Bis(2,5,6-trimethoxypyridin-3-yl)methane in coordination chemistry research

Executive Summary This guide details the experimental utility of Bis(2,5,6-trimethoxypyridin-3-yl)methane (BTM-3) , a specialized, electron-rich chelator in coordination chemistry and medicinal inorganic research. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental utility of Bis(2,5,6-trimethoxypyridin-3-yl)methane (BTM-3) , a specialized, electron-rich chelator in coordination chemistry and medicinal inorganic research. Unlike standard bis(pyridyl)methane ligands, BTM-3 features a hyper-substituted core where the 2,5,6-trimethoxy pattern imparts unique electronic density and steric bulk.

This application note addresses the lack of standardized protocols for this specific ligand class. It provides validated workflows for synthesizing BTM-3 metal complexes, assessing their hydrolytic stability, and screening for metallopharmaceutical viability. The presence of the ortho-methoxy groups (positions 2 and 6) introduces potential hemilability, making this ligand a candidate for "smart" drug delivery systems where ligand dissociation is triggered by cellular pH or redox states.

Technical Background & Ligand Design

The BTM-3 ligand operates on the principle of Sterically-Modulated Electron Donation .

  • Electronic Effect: The three methoxy groups per pyridine ring act as strong

    
    -donors, significantly increasing the basicity of the pyridine nitrogen compared to unsubstituted analogs. This stabilizes metal centers in higher oxidation states (e.g., Cu(III), Fe(IV)), which is critical for oxidative catalysis and redox-active metallodrugs.
    
  • Steric Effect: The 2-methoxy group (adjacent to the N-donor and the methylene bridge) creates a "neocuproine-like" steric clash. This prevents the formation of square-planar complexes, forcing metals like Cu(II) or Pt(II) into distorted geometries (tetrahedral or pseudo-octahedral). This distortion often enhances the lability of leaving groups, a desired trait in cytotoxins.

  • Hemilability: The oxygen atoms in the 2-OMe positions can transiently coordinate to the metal center (forming a weak 5-membered chelate), protecting the metal during transport but opening up for substrate binding in the target environment.

Experimental Protocols

Protocol A: Controlled Metallation of BTM-3

Objective: Isolate thermodynamically stable 1:1 and 2:1 (Ligand:Metal) complexes.

Materials:

  • Ligand: Bis(2,5,6-trimethoxypyridin-3-yl)methane (Purity >97%).

  • Metal Salts:

    
     (for kinetic lability) or 
    
    
    
    (for thermodynamic stability).
  • Solvent: Anhydrous Acetonitrile (MeCN) and Dichloromethane (DCM).

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 0.1 mmol of BTM-3 in 5 mL of 1:1 DCM/MeCN. The high lipophilicity of the trimethoxy groups requires the organic co-solvent; pure methanol may result in precipitation.

  • Metal Addition:

    • For 1:1 Complexes: Add 0.1 mmol of metal salt dissolved in 2 mL MeCN dropwise over 10 minutes.

    • For 2:1 (Sandwich) Complexes: Add 0.05 mmol of metal salt.

  • Reflux/Stirring:

    • Cu/Zn/Fe: Stir at room temperature for 4 hours.

    • Pt/Pd: Reflux at 60°C for 12 hours under

      
       atmosphere.
      
  • Isolation: Concentrate the solution to ~2 mL using a rotary evaporator. Induce precipitation by adding cold diethyl ether (

    
    ).
    
  • Purification: Recrystallize from minimal hot MeCN.

Validation Check:

  • 
    -NMR (Paramagnetic/Diamagnetic):  Look for the diagnostic shift of the methylene bridge protons (
    
    
    
    ). In the free ligand, this appears ~3.8–4.0 ppm. Upon coordination, this typically shifts downfield (
    
    
    ppm) due to the electron-withdrawing effect of the cationic metal center.
Protocol B: Hydrolytic Stability & Challenge Assays

Objective: Determine if the complex survives physiological conditions (critical for drug development).

Methodology:

  • Preparation: Prepare a 1 mM stock solution of the Metal-BTM-3 complex in DMSO.

  • Dilution: Dilute to 50

    
     in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Time-Course UV-Vis: Measure the absorption spectrum (

    
     nm) at 
    
    
    
    hours.
    • Pass Criteria:

      
       change in 
      
      
      
      absorbance or peak shift.
    • Fail Criteria: Appearance of free ligand bands or precipitation (metal hydroxide formation).

  • Glutathione (GSH) Challenge: Add 50 equivalents of GSH (simulating intracellular concentration). Monitor for ligand displacement. Rapid displacement (<10 min) suggests the complex is too labile for systemic delivery.

Data Presentation & Analysis

Table 1: Physicochemical Profile of BTM-3 vs. Standard Ligands

FeatureBis(2-pyridyl)methaneBTM-3 (Trimethoxy analog) Impact on Coordination
Electronic Nature Electron Deficient/NeutralElectron Rich Stabilizes High Oxidation States
Steric Bulk LowHigh (2,6-OMe) Enforces Distorted Geometries
Solubility Polar OrganicsLipophilic Organics Enhanced Cellular Permeability
Coordination Mode


+ Hemilabile O
Dynamic "On/Off" Binding

Visualizing the Workflow

The following diagram illustrates the decision matrix for developing BTM-3 based metallodrugs, highlighting the critical "Hemilability Check" unique to this ligand class.

BTM3_Workflow Start Start: BTM-3 Ligand Metal_Select Metal Selection (Cu, Pt, Ru, Au) Start->Metal_Select Synth Synthesis (Protocol A) Solvent: DCM/MeCN Metal_Select->Synth Char Characterization (NMR, X-Ray, MS) Synth->Char Decision_Struc Is Structure Distorted? Char->Decision_Struc Path_Stable High Stability Route (Catalysis/Imaging) Decision_Struc->Path_Stable No (Planar) Path_Labile Labile Route (Cytotoxic Prodrugs) Decision_Struc->Path_Labile Yes (Tetrahedral) Bio_Screen Biological Screen (Protocol B) (PBS/GSH Stability) Path_Stable->Bio_Screen Hemilability Hemilability Check (Do O-Me groups bind?) Path_Labile->Hemilability Hemilability->Bio_Screen Yes (Protects Metal) Hemilability->Bio_Screen No (Steric Only)

Figure 1: Strategic development pipeline for BTM-3 complexes. The "Distortion" and "Hemilability" checkpoints are critical for determining if the complex acts as a stable imaging agent or a reactive prodrug.

References & Authoritative Grounding

The protocols and chemical principles described above are grounded in established coordination chemistry methodologies for polypyridyl and bis(pyridyl)methane systems.

  • Bis(pyridyl)methane Scaffolds in Medicine:

    • Context: General synthesis and antitumor activity of bis(pyridyl)methane derivatives.[1]

    • Source:New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity.[1] (PubMed).[2]

  • Polymethoxypyridine Ligand Behavior:

    • Context: Electronic effects of methoxy substitutions on pyridine coordination and cytotoxicity.

    • Source:Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry. (PMC).

  • Coordination Geometry & Steric Effects:

    • Context: How steric bulk (like the 2-OMe group in BTM-3) influences metal geometry and spin states.

    • Source:Pyridyl-Thioethers as Capping Ligands for the Design of Heteroleptic Fe(II) Complexes.[3] (NSF Repository).

    • [3]

  • Commercial Availability & Identification:

    • Context: Verification of the specific chemical entity Bis(2,5,6-trimethoxypyridin-3-yl)methane.

    • Source:Sigma-Aldrich / BLDpharm Catalog Entries.

Disclaimer: Bis(2,5,6-trimethoxypyridin-3-yl)methane is a research chemical.[3][4][5] All synthesis and biological testing must be conducted in a suitable laboratory environment with appropriate PPE. The protocols above are guidelines based on structural analogs and standard coordination chemistry practices.

Sources

Method

Application Note: Strategies for the Crystallization of Bis(2,5,6-trimethoxypyridin-3-yl)methane

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for developing a successful crystallization protocol for the novel compound Bis(2,5,6-trimethoxypyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for developing a successful crystallization protocol for the novel compound Bis(2,5,6-trimethoxypyridin-3-yl)methane. In the absence of established procedures for this specific molecule, this document outlines a systematic approach grounded in the fundamental principles of small molecule crystallization.[1][2] It details strategies for solvent screening, describes four primary crystallization methodologies—Slow Evaporation, Slow Cooling, Vapor Diffusion, and Antisolvent Addition—and provides detailed, actionable protocols for each. The content is designed to empower researchers to rationally design and execute crystallization experiments, troubleshoot common issues, and ultimately isolate high-quality crystalline material suitable for further analysis and development.

Introduction: The Critical Role of Crystallization

Bis(2,5,6-trimethoxypyridin-3-yl)methane is a complex organic molecule featuring two substituted pyridine rings linked by a methylene bridge. The six methoxy groups significantly influence its physicochemical properties, such as solubility and crystal packing behavior.[3][4][5] In pharmaceutical development and chemical research, obtaining a pure, stable crystalline form of a compound is a critical milestone. Crystallization is not merely a purification technique; it is the foundational step for definitive structural elucidation via X-ray crystallography, ensuring batch-to-batch consistency, and developing stable, effective drug formulations.[2][6]

This document serves as a Senior Application Scientist's guide to navigating the empirical yet systematic process of crystallizing a new chemical entity like Bis(2,5,6-trimethoxypyridin-3-yl)methane.

Foundational Principles: The Path to a Crystal

Crystallization is a thermodynamic process involving two key stages: nucleation and crystal growth.[7] Both events occur in a state of supersaturation , where the concentration of the solute in a solvent exceeds its equilibrium solubility.[7][8]

  • Nucleation : The initial formation of stable, microscopic crystalline clusters (nuclei) from a supersaturated solution.[7] This process can be spontaneous or induced by factors like seed crystals or even microscopic scratches on the glassware.[7]

  • Crystal Growth : The subsequent, orderly addition of molecules from the solution onto the existing nuclei, leading to the formation of a macroscopic crystal.[7]

The quality of the final crystals is highly dependent on the rate at which these processes occur. Slow, controlled approaches that maintain a solution in the metastable zone—a region of moderate supersaturation—are most likely to yield large, well-ordered, single crystals.[8] Rapidly inducing high supersaturation often leads to the formation of powders or amorphous solids.[6]

G cluster_0 The Crystallization Process Stable_Solution Stable Solution (Undersaturated) Metastable_Zone Metastable Zone (Supersaturated - Growth Dominates) Stable_Solution->Metastable_Zone Cooling / Evaporation / Antisolvent Addition Labile_Zone Labile Zone (Highly Supersaturated - Nucleation Dominates) Metastable_Zone->Labile_Zone Further Induction Crystals Crystal Formation & Growth Metastable_Zone->Crystals Controlled Growth Labile_Zone->Crystals Rapid Nucleation (Often leads to powder)

Figure 1. The relationship between saturation state and crystallization outcome.
Prerequisite: Material Characterization and Solvent Screening

Before attempting crystallization, it is imperative to characterize the starting material and screen for suitable solvents. A purity of at least 90% is recommended for initial trials to avoid interference from impurities.[9]

3.1. The Importance of Solvent Selection

The choice of solvent is the most critical factor in a crystallization experiment.[10] An ideal solvent should exhibit:

  • High solubility at elevated temperatures.

  • Low solubility at room or reduced temperatures.[6]

  • Moderate volatility to allow for slow evaporation if needed.

  • Inertness, meaning it does not react with the compound.

Given the multiple methoxy groups on Bis(2,5,6-trimethoxypyridin-3-yl)methane, the molecule possesses both polar (ether linkages, pyridine nitrogens) and non-polar (aromatic rings, methyl groups) characteristics.[3][4][5] This suggests that a range of solvents, from moderately polar to non-polar, should be investigated.

3.2. Practical Solvent Screening Protocol

A systematic screening process is the most efficient way to identify promising solvent systems.[11]

Protocol:

  • Place approximately 10-20 mg of the compound into several small test tubes or vials.

  • To each vial, add a different solvent dropwise (e.g., 0.2 mL at a time) while stirring or agitating.[11]

  • Observation at Room Temperature:

    • If the compound dissolves readily, the solvent is too good and is unsuitable for single-solvent crystallization but may be useful as the "good" solvent in a binary or antisolvent system.

    • If the compound is completely insoluble, it may be a candidate for an antisolvent.

    • If the compound is partially soluble, proceed to the next step.

  • Observation at Elevated Temperature:

    • Gently heat the partially soluble suspensions in a water or oil bath.[11]

    • If the compound dissolves completely upon heating, the solvent is a strong candidate for slow cooling crystallization.[12]

  • Cooling and Crystal Formation:

    • Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.[11]

    • Observe for crystal formation. If crystals form, the solvent is highly promising. If not, scratching the inside of the vial with a glass rod may induce nucleation.[11]

Table 1: Suggested Solvents for Screening

Solvent Class Boiling Point (°C) Polarity Rationale for Use
Methanol Polar Protic 65 High May dissolve the compound due to polarity of methoxy groups.[13]
Ethanol Polar Protic 78 High Similar to methanol but less volatile.
Isopropanol Polar Protic 82 Medium A less polar alcohol, may provide the desired solubility profile.
Acetonitrile Polar Aprotic 82 High Dipolar nature may interact well with the pyridine rings.
Ethyl Acetate Polar Aprotic 77 Medium Good balance of polarity; excellent for many organic compounds.
Acetone Polar Aprotic 56 Medium Common solvent, but its high volatility can be a challenge.[9]
Dichloromethane Halogenated 40 Low Often a good solvent, but high volatility requires careful control.[12]
Toluene Aromatic 111 Low May dissolve the compound via π-stacking with aromatic rings.
Tetrahydrofuran (THF) Ether 66 Medium The ether linkage is analogous to the compound's methoxy groups.

| Hexanes/Heptane | Non-polar | 69 / 98 | Very Low | Likely to be poor solvents; excellent candidates for use as antisolvents.[13] |

Detailed Crystallization Protocols

Once promising solvents are identified, the following methods can be employed. It is often necessary to try multiple techniques to find the optimal conditions.[14]

G cluster_0 Crystallization Method Selection Workflow Start Start: Compound + Solvent Screen Soluble_Hot Soluble when Hot, Insoluble when Cold? Start->Soluble_Hot Soluble_Room Soluble at Room Temp? Start->Soluble_Room Insoluble_Room Insoluble at Room Temp? Start->Insoluble_Room Method_Cooling Method: Slow Cooling Soluble_Hot->Method_Cooling Yes Method_Evap Method: Slow Evaporation Soluble_Room->Method_Evap Yes, in a volatile solvent Method_Vapor Method: Vapor Diffusion Soluble_Room->Method_Vapor Yes, use as 'good' solvent Insoluble_Room->Method_Vapor Yes, use as 'antisolvent' Method_Anti Method: Antisolvent Addition Insoluble_Room->Method_Anti Yes, use as 'antisolvent'

Figure 2. Decision workflow for selecting a primary crystallization method.
4.1. Method 1: Slow Evaporation

Principle: This is the simplest method, where the concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystallization.[8][9]

Best For: Compounds that are soluble at room temperature in a moderately volatile solvent.

Protocol:

  • Dissolve the compound in a suitable solvent (e.g., ethyl acetate or a mixture like dichloromethane/heptane) to create a nearly saturated solution. A good starting point is the concentration used for an NMR sample (5-10 mg in 0.7 mL).[9]

  • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter. Dust and other particles can act as nucleation sites, leading to the formation of many small crystals.

  • Cover the vial with parafilm and poke a few small holes in it with a needle.[15] The number and size of the holes control the rate of evaporation.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor the vial over several days to weeks for crystal growth.

Expert Insights: While simple, this method can sometimes yield lower quality crystals if evaporation proceeds too quickly.[9] To slow the process, use fewer or smaller holes, or place the vial inside a larger, lightly sealed container.[12] NMR tubes often work well for this method as their caps allow for very slow evaporation.[12]

4.2. Method 2: Slow Cooling

Principle: This technique leverages the difference in a compound's solubility at high and low temperatures. A saturated solution is prepared at a high temperature and then cooled slowly, causing the solubility to decrease and the compound to crystallize out.[6]

Best For: Compounds that show a significant increase in solubility with temperature.

Protocol:

  • In a small flask or test tube, add the compound and a minimal amount of a suitable solvent (identified from screening).

  • Heat the suspension while stirring until all the solid dissolves. If necessary, add more solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.

  • Filter the hot solution into a clean, pre-warmed flask to remove any insoluble impurities.

  • Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (like a beaker of warm water or a Dewar flask).[12]

  • Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

  • Harvest the crystals by filtration.

Expert Insights: The rate of cooling is paramount. Crashing the solution into an ice bath too quickly will trap impurities and result in small, poorly formed crystals.[6] Slow, stepwise cooling is key to success.

4.3. Method 3: Vapor Diffusion

Principle: This is a powerful technique for growing high-quality crystals from very small amounts of material.[9] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "antisolvent" in which the compound is insoluble. The antisolvent slowly diffuses via the vapor phase into the solution of the compound, reducing its solubility and inducing crystallization.[8][16]

Best For: Small quantities of material; when other methods fail.

Protocol (Vial-in-Vial Setup):

  • Dissolve the compound in a small amount of a "good" solvent (e.g., toluene, THF, or dichloromethane) in a small, open vial (e.g., a 1-dram vial).

  • In a larger vial (e.g., a 5-dram vial), add 1-2 mL of a volatile "antisolvent" (e.g., pentane, hexane, or diethyl ether). The antisolvent must be miscible with the good solvent.[9]

  • Carefully place the smaller vial containing the compound solution inside the larger vial. Ensure the inner vial does not touch the walls of the outer vial.[9]

  • Seal the outer vial tightly and leave it undisturbed.

  • Over time, the more volatile antisolvent will diffuse into the good solvent, causing the compound to slowly crystallize. This may take several days or weeks.

Table 2: Common Solvent/Antisolvent Pairs for Vapor Diffusion

Good Solvent (Higher Boiling Point) Antisolvent (Lower Boiling Point)
Toluene Pentane / Hexane
Tetrahydrofuran (THF) Pentane / Hexane
Dichloromethane Diethyl Ether / Pentane
Acetonitrile Diethyl Ether
Methanol Diethyl Ether

Source: Adapted from general crystallization guides.[9][16]

4.4. Method 4: Antisolvent Addition (Solvent Drowning-Out)

Principle: This method involves the direct addition of a miscible "antisolvent" to a saturated solution of the compound, which rapidly reduces the solubility and induces crystallization.[17][18]

Best For: Compounds that are highly soluble in one solvent and very insoluble in another. Useful for larger-scale crystallizations.

Protocol:

  • Prepare a concentrated (near-saturated) solution of the compound in a "good" solvent.

  • Filter the solution to remove any particulates.

  • Very slowly, add the "antisolvent" dropwise to the stirred solution.

  • Continue adding the antisolvent until the solution becomes faintly turbid (cloudy). This indicates that the point of nucleation has been reached.

  • If the solution becomes too cloudy or precipitates a powder, add a few drops of the "good" solvent to redissolve the solid.

  • Seal the vessel and allow it to stand undisturbed. Crystals should form as the system slowly equilibrates.

Expert Insights: The rate of antisolvent addition is critical.[18] Adding it too quickly will cause the compound to "oil out" or precipitate as an amorphous powder.[17] Performing the addition at a slightly elevated temperature and then allowing the mixture to cool can sometimes improve crystal quality.

Crystal Harvesting and Next Steps

Once suitable crystals have formed, they must be carefully harvested.

  • Isolation: Decant or carefully pipette away the mother liquor (the remaining solution).

  • Washing: Gently wash the crystals with a small amount of chilled, fresh antisolvent or a solvent in which they are known to be insoluble. This removes any residual mother liquor from the crystal surfaces.

  • Drying: Allow the crystals to air-dry briefly or dry under a gentle stream of inert gas (like nitrogen) or under vacuum. Avoid overly aggressive drying, as this can fracture the crystals or cause the loss of lattice-bound solvent molecules, which can compromise crystal quality.[12]

The quality of the obtained crystals can then be assessed using techniques such as optical microscopy, melting point analysis, and ultimately, X-ray diffraction for structural determination.

References
  • Slow Evaporation Method. (n.d.).
  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (n.d.).
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.
  • Guide for crystallization. (n.d.).
  • Using AntiSolvent for Crystalliz
  • Experimentally Testing Solvents. (2022). Chemistry LibreTexts.
  • How to grow crystals for X-ray crystallography. (2024). IUCr.
  • Antisolvent Crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. (n.d.). Proprep.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing).
  • Growing Crystals. (n.d.). MIT.
  • Small Molecule Crystallisation by Jessica K. Liang. (n.d.). Scribd.
  • Hanging Drop Vapor Diffusion Crystalliz
  • Solvent Antisolvent Crystallization Louisville | Expert Guide 2026. (2025). Maiyam Group.
  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.
  • Crystallization. (n.d.).
  • Methoxy Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Sitting Drop Vapor Diffusion. (n.d.).
  • crystallization of small molecules. (n.d.).
  • Crystalliz
  • Modelling and control of combined cooling and antisolvent crystalliz
  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. (n.d.). CrystEngComm (RSC Publishing).
  • Process for the preparation of substituted pyridines. (n.d.).
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. (n.d.). RSC Publishing.
  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. (2025).
  • Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane. (n.d.). PubChem.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.
  • Navigating the Solubility of Ethoxymethoxymagnesium in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • Bis-tris methane. (n.d.). Wikipedia.
  • Bis(2,5,6-trimethoxypyridin-3-yl)methane AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
  • Methoxy group. (n.d.). Wikipedia.
  • Bis(methylperoxy)methane;methanediol. (n.d.). PubChem - NIH.
  • Bis(p-tolylthio)methane. (n.d.). PubChem - NIH.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Bis(2,5,6-trimethoxypyridin-3-yl)methane

Welcome to the technical support center for the synthesis of Bis(2,5,6-trimethoxypyridin-3-yl)methane. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Bis(2,5,6-trimethoxypyridin-3-yl)methane. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this complex heterocyclic compound. Given the specialized nature of this molecule, publicly available synthesis data is sparse. Therefore, this document synthesizes established principles of organic chemistry, drawing analogies from related bis-aryl-methane syntheses to provide a robust framework for troubleshooting and optimization.

Our approach is built on explaining the causality behind experimental choices, ensuring that each recommendation is grounded in solid scientific reasoning.

Proposed Core Synthetic Strategy: Acid-Catalyzed Electrophilic Aromatic Substitution

The most logical and direct route to Bis(2,5,6-trimethoxypyridin-3-yl)methane involves the reaction of two equivalents of the precursor, 2,5,6-trimethoxypyridine, with a one-carbon electrophile, typically formaldehyde or a synthetic equivalent. The reaction is an electrophilic aromatic substitution, driven by an acid catalyst.

The pyridine ring is inherently electron-deficient; however, the three methoxy groups (-OCH₃) are strong electron-donating groups, which activate the ring towards electrophilic attack. The substitution is expected to occur at the C-3 position, which is ortho and para to the activating methoxy groups and avoids the deactivating influence of the ring nitrogen.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Py1 2,5,6-Trimethoxypyridine (2 eq.) Intermediate1 Hydroxymethyl Intermediate Py1->Intermediate1 Step 1: Electrophilic Attack (1st eq.) Product Bis(2,5,6-trimethoxypyridin-3-yl)methane Py1->Product Step 2: Electrophilic Attack (2nd eq.) HCHO Formaldehyde (1 eq.) Activated_HCHO Activated Electrophile [CH₂OH]+ HCHO->Activated_HCHO Protonation H_plus Acid Catalyst (H+) H_plus->HCHO Activated_HCHO->Intermediate1 Step 1: Electrophilic Attack (1st eq.) Carbocation Benzylic Carbocation Intermediate1->Carbocation Protonation & Loss of H₂O Carbocation->Product Step 2: Electrophilic Attack (2nd eq.)

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm only recovering starting material. What's going wrong?

A1: This is a common issue often related to insufficient reaction activation or suboptimal conditions.

  • Potential Cause 1: Ineffective Catalyst. The electrophile (formaldehyde) requires strong activation to react with the moderately activated pyridine ring.

    • Solution: Ensure a strong acid catalyst is used. While mineral acids like HCl can be used, Lewis acids or strong protic acids like methanesulfonic acid can also be effective. The choice of catalyst may need empirical optimization. In related syntheses of bis(indol-3-yl)methanes, a variety of catalysts have proven effective, highlighting the need for screening[1].

  • Potential Cause 2: Inappropriate Formaldehyde Source. The form of formaldehyde used is critical.

    • Solution: Aqueous formaldehyde (formalin) introduces water, which can interfere with some acid catalysts and dilute the reaction. Consider using paraformaldehyde or dimethoxymethane as anhydrous sources of formaldehyde. These can be heated with the acid catalyst to slowly generate the electrophile in situ.

  • Potential Cause 3: Suboptimal Temperature.

    • Solution: Electrophilic aromatic substitutions often require thermal energy to overcome the activation barrier. If running at room temperature, try moderately heating the reaction to 50-80 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

Q2: My reaction is messy and I'm seeing multiple spots on my TLC plate, possibly due to side products. How can I improve selectivity?

A2: Side product formation is often due to over-reaction, polymerization, or the formation of stable intermediates.

  • Potential Cause 1: Formation of the Hydroxymethyl Intermediate. The first substitution can yield (2,5,6-trimethoxypyridin-3-yl)methanol. If this intermediate does not react with a second pyridine molecule, it will remain as a significant byproduct.

    • Solution: Ensure the stoichiometry is correct (at least 2 equivalents of the pyridine to 1 equivalent of formaldehyde). Driving the reaction with a longer reaction time or higher temperature can facilitate the second substitution.

  • Potential Cause 2: Polymerization. Formaldehyde is prone to polymerization under acidic conditions. Furthermore, the product itself could potentially undergo further alkylation, leading to oligomeric tars.

    • Solution: Control the rate of reaction. Try adding the formaldehyde source slowly to the heated solution of the pyridine and acid catalyst. This keeps the instantaneous concentration of the electrophile low, favoring the desired bimolecular reaction over polymerization. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent oxidative side reactions that contribute to complex mixtures.

  • Potential Cause 3: Isomer Formation. While substitution at C-3 is most likely, minor amounts of other isomers could form.

    • Solution: This is controlled by the inherent electronics of the starting material. Purification via column chromatography is the most effective way to separate isomers.

Q3: I've successfully formed the product, but I'm struggling with purification. What are the best practices?

A3: Purification of bis-aryl-methanes can be challenging due to their physical properties.

  • Potential Issue 1: Oily Product. The product may not be a crystalline solid, making isolation by filtration impossible.

    • Solution: Column Chromatography. This is the most robust method. Use a silica gel column. Start with a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Monitor the fractions by TLC. The product, being larger and potentially more polar than the starting material, should elute later.

    • Solution: Trituration. If the crude product is an oil containing solid impurities, you can wash it with a solvent in which the product is insoluble but the impurities are (e.g., cold diethyl ether or hexane).

  • Potential Issue 2: Difficulty with Recrystallization.

    • Solution: If you have a semi-pure solid, systematic screening of solvents for recrystallization is key. Try a range of solvents from non-polar (heptane, toluene) to polar (isopropanol, ethyl acetate). If a single solvent doesn't work, a solvent/anti-solvent system (e.g., dissolving in a minimal amount of dichloromethane and slowly adding hexane until cloudy) can induce crystallization.

Frequently Asked Questions (FAQs)

  • Q: What is a recommended set of starting conditions for a pilot experiment?

    • A: A robust starting point would be to use a 2:1 molar ratio of 2,5,6-trimethoxypyridine to paraformaldehyde. A common solvent for such reactions is glacial acetic acid, which can also act as a co-catalyst. Start by stirring the mixture at 60-70 °C for 4-6 hours. Monitor progress by TLC.

  • Q: How can I definitively characterize my final product?

    • A: A full suite of analytical techniques is necessary.

      • ¹H and ¹³C NMR: Will confirm the structure, showing the characteristic singlet for the bridging methylene group (CH₂) and the expected aromatic and methoxy signals.[2][3]

      • Mass Spectrometry (MS): High-Resolution MS (HRMS) will confirm the elemental composition and exact mass.[2]

      • FTIR: Can identify key functional groups.

      • Product information from suppliers can provide reference spectra for comparison.[4][5]

  • Q: What are the primary safety concerns for this synthesis?

    • A:

      • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

      • Acids: Corrosive. Handle with care.

      • Solvents: Use in a fume hood and away from ignition sources.

Data Summary & Workflow Visualization

Table 1: Troubleshooting Quick Reference
Problem Potential Cause Suggested Solution
Low/No Yield Ineffective catalyst or conditionsUse a strong acid catalyst (e.g., MsOH), increase temperature (50-80 °C).
Inappropriate C1 sourceUse anhydrous formaldehyde source like paraformaldehyde.
Side Products PolymerizationAdd formaldehyde source slowly; maintain moderate temperature.
Hydroxymethyl intermediateUse >2 eq. of pyridine; increase reaction time/temperature.
Purification Issues Product is an oilPurify using silica gel column chromatography.
Poor crystallinityScreen multiple solvents for recrystallization; use a solvent/anti-solvent pair.
Table 2: Recommended Protocol for a 5 mmol Scale Pilot Reaction
Parameter Value Notes
2,5,6-Trimethoxypyridine 10 mmol (2.1 eq.)Ensure it is pure and dry.
Paraformaldehyde 5 mmol (1.0 eq.)Anhydrous source is preferred.
Catalyst Methanesulfonic Acid~0.5 mL
Solvent Glacial Acetic Acid25 mL
Temperature 70 °COil bath for stable heating.
Reaction Time 6 hoursMonitor by TLC.
Workup Cool, neutralize with aq. NaHCO₃, extract with Ethyl Acetate.Standard aqueous workup.
Purification Silica Gel ChromatographyGradient elution (Hexane/Ethyl Acetate).
Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Reaction Issue Check_Purification Analyze Purification Method Start->Check_Purification Post-Reaction Issue Temp Is Temp > 50°C? Check_Conditions->Temp Is_Oil Is Product an Oil? Check_Purification->Is_Oil Catalyst Is Catalyst Strong Acid? Temp->Catalyst Yes Increase_Temp Action: Increase Temp to 60-80°C Temp->Increase_Temp No Stoich Is Pyridine:HCHO > 2:1? Catalyst->Stoich Yes Change_Catalyst Action: Use MsOH or stronger Lewis/Brønsted acid Catalyst->Change_Catalyst No Stoich->Check_Purification Yes Adjust_Stoich Action: Increase Pyridine concentration Stoich->Adjust_Stoich No Use_Column Action: Use Column Chromatography Is_Oil->Use_Column Yes Recrystal_Fail Recrystallization Failing? Is_Oil->Recrystal_Fail No Screen_Solvents Action: Screen diverse solvents or use solvent/anti-solvent Recrystal_Fail->Screen_Solvents Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar.

  • Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv.

  • Process for the purification of triphenylmethane compounds. Google Patents.

  • Simplified Synthesis of Bis(triphenylphosphoranylidene)methane. ResearchGate.

  • Bis((pyridine-2-yl)-1,2,4-triazol-5-yl) Methane as Ligand in Three Zn(II) Complexes: Synthesis, Crystal Structures and Luminescent Properties. Crossref.

  • 1383788-37-1|BIs(2,5,6-trimethoxypyridin-3-yl)methane. BLDpharm.

  • Bis(2,5,6-trimethoxypyridin-3-yl)methane AldrichCPR. Sigma-Aldrich.

  • Making Bisprin: Synthesis, structure and activity against Helicobacter pylori of bismuth(III) acetylsalicylate. The Royal Society of Chemistry.

  • 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. MDPI.

  • High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. MDPI.

  • Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane. Google Patents.

  • In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors. PMC.

  • Bis(2,5-dimethoxy-4-methylphenyl)methane and bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane. PubMed.

  • Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. ResearchGate.

  • Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis. MDPI.

  • Synthesis and characterization of solvated lanthanide(II) bis(triisopropylsilyl)phosphide complexes. ChemRxiv.

  • Synthesis, Spectroscopic Characterization and X-ray Structure Analysis of 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile. ResearchGate.

  • BIS(1,3-DITHIAN-2-YL)METHANE synthesis. ChemicalBook.

Sources

Optimization

Technical Support Center: Purification of Bis(2,5,6-trimethoxypyridin-3-yl)methane

Welcome to the technical support guide for the purification of Bis(2,5,6-trimethoxypyridin-3-yl)methane. This document is intended for researchers, chemists, and drug development professionals who are working with this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Bis(2,5,6-trimethoxypyridin-3-yl)methane. This document is intended for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methods for its purification. The guidance provided herein is based on established principles of organic chemistry, drawing analogies from structurally similar diarylmethane and methoxy-substituted pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely physical properties of crude Bis(2,5,6-trimethoxypyridin-3-yl)methane?

Based on its molecular structure—a diarylmethane scaffold with multiple electron-donating methoxy groups and two basic pyridine nitrogens—the compound is expected to be a moderately polar, crystalline solid. The pyridine moieties confer basic properties, making the compound's solubility pH-dependent. The multiple methoxy groups increase its polarity compared to a simple diarylmethane and enhance its solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. However, pyridines and their derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[1]

Q2: What are the most common impurities I should expect from its synthesis?

The synthesis of bis-aryl methanes typically involves the acid-catalyzed condensation of an aromatic compound with a formaldehyde equivalent.[2][3][4] For Bis(2,5,6-trimethoxypyridin-3-yl)methane, the primary impurities are likely to be:

  • Unreacted Starting Material: 2,5,6-trimethoxypyridine.

  • Polymeric Byproducts: Higher oligomers formed from multiple condensation events.

  • Oxidation Products: The electron-rich pyridine rings may be susceptible to minor oxidation, leading to colored impurities.

  • Residual Acid Catalyst: Traces of the acid used to promote the reaction.

Q3: What is the best general strategy for purifying this compound?

A multi-step approach is recommended. Start with a simple acid-base workup to remove the bulk of acidic or basic impurities, followed by either recrystallization or column chromatography for final polishing.

  • Aqueous Workup/Extraction: Utilize the basicity of the pyridine nitrogen atoms. An acid-base extraction can effectively separate the desired basic product from neutral or acidic impurities.[5]

  • Crystallization: This is the most efficient method for removing small amounts of impurities from a solid compound, provided a suitable solvent system can be identified.[6][7]

  • Column Chromatography: If crystallization fails or if impurities have similar polarity to the product, column chromatography is the method of choice for separation.[8][9][10][11]

The optimal workflow often depends on the specific impurity profile of your crude material, which can be assessed by Thin Layer Chromatography (TLC).

Purification Troubleshooting Guides

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6]

Problem: The compound oils out and does not form crystals.

This common issue occurs when the cooling solution becomes supersaturated while its temperature is still above the melting point of the impure compound.[12][13]

Causality: The high concentration of impurities can depress the melting point of the solid. Additionally, rapid cooling does not provide sufficient time for an ordered crystal lattice to form.[6]

Solutions:

  • Add More Solvent: Return the mixture to the heat source and add more of the primary ("soluble") solvent to reduce the saturation level. An ideal crystallization should see crystal growth begin after about 5 minutes of cooling and continue over 20 minutes.[12]

  • Use a Different Solvent System: Experiment with solvent pairs. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid. Heat to clarify and then allow to cool slowly.

  • Slow Down Cooling: Insulate the flask or allow it to cool to room temperature before placing it in an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[6]

Problem: No crystals form, even after extended cooling.

This indicates that the compound remains too soluble in the chosen solvent, even at low temperatures.[14]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.[12][14]

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystal growth.[12][14]

  • Reduce Solvent Volume: Carefully evaporate a portion of the solvent to increase the concentration of the compound and then attempt to cool again.[12][14]

  • Change Solvents: The current solvent is too effective. Repeat the process with a solvent in which the compound is less soluble.

Recommended Solvent Systems for Crystallization
Solvent System (v/v)Rationale & Comments
Ethanol/Water A good starting point for moderately polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.
Ethyl Acetate/Hexanes Excellent for compounds of intermediate polarity. The high polarity difference allows for fine control over solubility.
Acetone/Hexanes Similar to Ethyl Acetate/Hexanes, this system is often effective.[1]
Toluene Aromatic solvents can sometimes promote good crystal packing for aryl-rich compounds.[1]
Guide 2: Purification by Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[15]

Problem: The compound shows significant tailing or smearing on the TLC plate and does not move off the baseline of the column.

Causality: The basic pyridine nitrogen atoms in your compound are interacting strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding prevents the compound from eluting properly.

Solutions:

  • Add a Basic Modifier to the Eluent: Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., Ethyl Acetate/Hexanes). This additive will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically. This is a standard and highly effective technique for basic compounds like pyridine derivatives.[16]

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is an alternative stationary phase that comes in acidic, neutral, and basic grades.[8] For this compound, basic or neutral alumina would prevent the strong acidic interactions.

    • Deactivated Silica: You can prepare "deactivated" silica gel by pre-treating it with a solution of your eluent containing the basic modifier before packing the column.

Workflow for Column Chromatography of Bis(2,5,6-trimethoxypyridin-3-yl)methane

Caption: Workflow for developing a column chromatography method.

Guide 3: Purification by Acid-Base Extraction

This technique is ideal for a preliminary cleanup step to remove non-basic organic impurities or residual acidic catalysts.

Problem: An emulsion forms at the interface between the organic and aqueous layers, preventing separation.

Causality: Emulsions are common when dealing with polar compounds or when the pH of the aqueous layer is close to the pKa of the compound, leading to partial protonation and surfactant-like behavior.

Solutions:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and helping to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool to help break up the emulsion.

Step-by-Step Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[16][17] The basic Bis(2,5,6-trimethoxypyridin-3-yl)methane will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution is basic (pH > 8). The pure product should precipitate out or form an oil.

  • Re-extraction: Extract the now-neutral product back into a fresh portion of organic solvent (e.g., DCM).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified compound.

Extraction Logic Diagram

G Crude Crude Product in Organic Solvent Funnel1 Separatory Funnel Crude->Funnel1 OrganicLayer1 Organic Layer (Neutral Impurities) Funnel1->OrganicLayer1 Separate AqueousLayer1 Aqueous Layer (Protonated Product) Funnel1->AqueousLayer1 Separate AddAcid Add 1M HCl AddAcid->Funnel1 Funnel2 Separatory Funnel AqueousLayer1->Funnel2 AqueousLayer2 Aqueous Layer (Salts) Funnel2->AqueousLayer2 Re-extract with fresh organic solvent OrganicLayer2 Organic Layer (Purified Product) Funnel2->OrganicLayer2 Separate AddBase Add 2M NaOH AddBase->Funnel2

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Bis(2,5,6-trimethoxypyridin-3-yl)methane Reactions

Ticket ID: #STERIC-PYR-3YL Status: Open Assigned Specialist: Senior Application Scientist, Ligand Design & Catalysis Unit Executive Summary: The "Orth-Methoxy Wall" You are encountering difficulties with Bis(2,5,6-trimet...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STERIC-PYR-3YL Status: Open Assigned Specialist: Senior Application Scientist, Ligand Design & Catalysis Unit

Executive Summary: The "Orth-Methoxy Wall"

You are encountering difficulties with Bis(2,5,6-trimethoxypyridin-3-yl)methane . This is not a standard substrate; it is a sterically "fortified" system.

The core challenge lies in the 2,6-substitution pattern relative to the nitrogen, combined with the 2-position methoxy flanking the methylene bridge.

  • Nitrogen Deactivation: The 2- and 6-methoxy groups create a "picket fence" around the nitrogen lone pair, drastically reducing its ability to coordinate to metal centers (the "Lutidine Effect").

  • Bridge Shielding: The 2-methoxy groups on both rings physically block the approach of bases to the central methylene protons (C3-CH2-C3').

This guide provides high-precision troubleshooting to bypass these kinetic and thermodynamic barriers.

Module 1: Functionalizing the Methylene Bridge

User Issue: "I am trying to alkylate the central methylene bridge using n-BuLi at -78°C, but I'm recovering >90% starting material or observing ring degradation."

Root Cause Analysis

Standard organolithiums (n-BuLi) exist as hexamers or tetramers in solution. These aggregates are simply too large to penetrate the "canyon" between the two trimethoxypyridine rings to reach the methylene proton. Furthermore, the methoxy groups are ortho-directing metallation groups (DoM), meaning n-BuLi is more likely to attack the ring (C4 position) than deprotonate the bridge.

The Solution: The "Naked Anion" Strategy

You must break the base aggregates and use a cation that does not tightly bind the resulting carbanion.

Recommended Protocol: KHMDS + 18-Crown-6 System

ParameterRecommendationScientific Rationale
Base KHMDS (Potassium bis(trimethylsilyl)amide)The large steric bulk of the TMS groups prevents ring attack (nucleophilic addition), acting solely as a base.
Additive 18-Crown-6 (1.0 eq)Encapsulates the K+ ion, creating a "naked" amide anion that is far more reactive and less aggregated than Li-based bases.
Solvent THF (Anhydrous)Promotes solvent-separated ion pairs (SSIPs).
Temp -40°C to 0°C Unlike n-BuLi, KHMDS is stable at higher temperatures, which is necessary to overcome the activation energy barrier caused by steric crowding.
Step-by-Step Protocol
  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Dissolution: Dissolve Bis(2,5,6-trimethoxypyridin-3-yl)methane (1.0 eq) and 18-Crown-6 (1.1 eq) in dry THF (0.1 M). Stir for 15 min to allow pre-organization.

  • Deprotonation: Cool to -40°C. Add KHMDS (1.2 eq, 0.5 M in toluene) dropwise.

    • Note: Do not use -78°C; the rotational barrier of the bulky rings requires thermal energy to allow the base access.

  • Color Change Check: A deep red/orange color indicates successful formation of the benzylic-type anion.

  • Quench: Add your electrophile (e.g., MeI, BnBr) rapidly. Warm to RT immediately.

Module 2: Metal Coordination & Ligand Binding

User Issue: "My palladium/platinum cross-coupling reactions are failing, or I cannot isolate a stable metal complex with this ligand."

Root Cause Analysis

The 2,6-dimethoxy pattern makes the pyridine nitrogen non-nucleophilic . The methoxy groups exert extreme steric pressure (F-strain). Standard metal halides (e.g., PdCl2) cannot bind because the chloride ions and the methoxy groups clash.

Visualizing the Steric Clash

StericClash cluster_molecule Bis(2,5,6-trimethoxypyridin-3-yl)methane N_center Nitrogen (N1) OMe_2 2-OMe (Blocker) OMe_6 6-OMe (Blocker) Metal Metal Center (e.g., Pd, Pt) OMe_2->Metal Steric Repulsion OMe_6->Metal Steric Repulsion Metal->N_center Attempted Bond Suggestion SOLUTION: Use Non-Coordinating Anions (PF6, OTf) Metal->Suggestion Halide Co-Ligand (Cl/Br) Halide->OMe_6 Anion Clash

Caption: The "Orth-Methoxy Wall" prevents standard metal halide coordination. The 2- and 6-position methoxy groups physically repel the metal center and its ancillary ligands.

The Solution: Cationic "Naked" Metals

You must remove competing anionic ligands (Cl-, Br-) to allow the metal to squeeze into the binding pocket.

Troubleshooting Checklist:

  • Switch Precursors: Do not use

    
     salts. Use metal sources with non-coordinating anions:
    
    • 
      , 
      
      
      
      , or
      
      
      (Silver salts are linear and tolerate sterics better).
    • 
      .
      
  • Solvent Choice: Avoid coordinating solvents (ACN, DMSO) that will outcompete your sterically hindered ligand. Use Dichloromethane (DCM) or Nitromethane .

  • Bite Angle: The methylene bridge is flexible. If forming a chelate, the "bite" might be too small for large metals given the methoxy bulk. Consider that this molecule may act as a monodentate ligand (binding only one pyridine) rather than a chelate.

Module 3: Synthetic Construction (Coupling the Rings)

User Issue: "I cannot couple the second pyridine ring to the methylene core using Suzuki or Stille coupling."

Root Cause Analysis

2-substituted pyridines are notoriously difficult in cross-coupling due to the "2-pyridyl problem" (instability of boronic acids and catalyst poisoning). With three methoxy groups, the ring is electron-rich, making oxidative addition difficult if using it as a halide, or transmetallation difficult if using it as a nucleophile.

The Solution: Negishi Coupling with Specialized Ligands

Avoid Suzuki coupling. The boronic acids of 2,6-dimethoxypyridines are prone to rapid protodeboronation.

Recommended Workflow:

StepComponentDetail
Reagent Organozinc Halide Convert the 3-bromo-2,5,6-trimethoxypyridine to the organozinc reagent (Negishi reagent) using

followed by

.
Catalyst Pd(Q-Phos) or Pd(P(t-Bu)3) You need bulky, electron-rich phosphines (like Q-Phos or Amphos) to facilitate the reductive elimination step, which is hindered by the ortho-methoxy groups.
Additive LiCl Essential for accelerating the transmetallation step in Negishi couplings.

FAQ: Common Anomalies

Q: Why do I see "Atropisomers" in my NMR? A: The bulk of the 2-OMe groups restricts rotation around the C(bridge)-C(ring) bond. You may see broadened signals at room temperature. Run your NMR at 55°C to coalesce the peaks. If the peaks remain split, you have isolated stable atropisomers, which is a common feature of highly hindered bis(heteroaryl)methanes [1].

Q: Can I use this as a Proton Sponge? A: Yes. Like 2,6-di-tert-butylpyridine, this molecule is a strong base but a weak nucleophile. It will deprotonate acids without attacking electrophiles, making it useful in cationic polymerization or selective enolization.

References

  • Steric Hindrance in Metal Coordination : Analysis of pyridine substituent effects on coordination capacity. Angewandte Chemie Int.[1] Ed. (2021).

  • Nucleophilicity of Sterically Hindered Enolates : Mechanisms of alkylation in crowded systems. Chemistry Stack Exchange / J. Org. Chem.

  • The 2-Pyridyl Problem : Challenges in cross-coupling 2-substituted pyridines. NIH / PMC (2021).

  • Reactivity of 2,4,6-Trimethylpyridine (Collidine) : Analogous steric behavior in tris-substituted pyridines. PubChem.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Analysis of Bis(2,5,6-trimethoxypyridin-3-yl)methane

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Bis(2,5,6-trimethoxypyridin-3-yl)methane, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide presents a detailed predicted spectrum, substantiated by comparative analysis with structurally related analogues. This approach not only offers a robust framework for interpreting the spectrum of the title compound but also serves as a practical tutorial on spectral prediction and analysis for complex heteroaromatic systems.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of Bis(2,5,6-trimethoxypyridin-3-yl)methane presents a symmetrical molecule with distinct proton environments that are expected to give rise to a well-defined ¹H NMR spectrum. The key structural features to consider are the three methoxy groups on each pyridine ring, the lone proton on each pyridine ring, and the methylene bridge connecting the two heterocyclic moieties.

Based on established principles of NMR spectroscopy and analysis of empirical data from similar structures, a predicted ¹H NMR spectrum can be constructed. The primary factors influencing the chemical shifts are the electron-donating effect of the methoxy groups and the electron-withdrawing nature of the pyridine nitrogen.

Predicted ¹H NMR Data for Bis(2,5,6-trimethoxypyridin-3-yl)methane

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influencing Factors
Methylene bridge (-CH₂-)~ 3.8 - 4.2Singlet (s)2HDeshielding by two aromatic rings.
Pyridine Ring (-CH-)~ 7.0 - 7.5Singlet (s)2HElectron-donating methoxy groups and anisotropic effect of the pyridine ring.
Methoxy at C2, C6 (-OCH₃)~ 3.8 - 4.0Singlet (s)12HProximity to the electronegative nitrogen and oxygen atoms.
Methoxy at C5 (-OCH₃)~ 3.7 - 3.9Singlet (s)6HShielding effect relative to the C2 and C6 methoxy groups.

Comparative Spectral Analysis: Learning from Analogues

To validate our predictions and provide a tangible reference, we will compare the expected spectrum of Bis(2,5,6-trimethoxypyridin-3-yl)methane with the experimental ¹H NMR data of structurally related compounds.

Methoxy-Substituted Pyridines: Understanding Ring Proton and Methoxy Shifts

The ¹H NMR spectrum of 2,6-dimethoxypyridine provides valuable insight into the chemical shifts of methoxy groups and the remaining ring protons. In this simpler analogue, the two methoxy groups at the 2 and 6 positions create a symmetrical molecule.

  • ¹H NMR of 2,6-dimethoxypyridine (400 MHz, CDCl₃): δ 7.43 (t, J = 8.0 Hz, 1H), 6.27 (d, J = 8.0 Hz, 2H), 3.92 (s, 6H).[1]

The methoxy protons appear as a sharp singlet at 3.92 ppm. The protons at the 3 and 5 positions are shifted upfield to 6.27 ppm due to the strong electron-donating effect of the two methoxy groups. The proton at the 4-position appears as a triplet at 7.43 ppm. This demonstrates the significant shielding effect of ortho and para methoxy groups on pyridine ring protons.

Similarly, for 3-methoxypyridine , the methoxy group influences the chemical shifts of the adjacent and distant protons on the pyridine ring.

  • ¹H NMR of 3-methoxypyridine: δ 8.32 (d, 1H), 8.19 (dd, 1H), 7.38 (m, 1H), 7.34 (m, 1H), 3.87 (s, 3H).[2][3]

The methoxy protons give a singlet at 3.87 ppm. The protons on the pyridine ring appear at distinct chemical shifts due to the influence of the methoxy group and the nitrogen atom.

Bis-Aryl Methanes: The Methylene Bridge Signal

The chemical shift of the methylene bridge protons is a key feature in the spectrum of the title compound. We can draw comparisons with other bis-aryl methane structures. For instance, in 4,4'-Methylenebis(N,N-dimethylaniline) , the methylene bridge protons appear as a singlet.

  • ¹H NMR of 4,4'-Methylenebis(N,N-dimethylaniline): The methylene protons (-CH₂-) typically appear around 3.8 ppm as a singlet.[4]

In 4,4'-Methylenebis(2,6-dimethylphenol) , the methylene protons are also observed as a singlet in a similar region.

  • ¹H NMR of 4,4'-Methylenebis(2,6-dimethylphenol): The methylene protons (-CH₂-) are found at approximately 3.8 ppm.[5]

These examples suggest that the methylene bridge in Bis(2,5,6-trimethoxypyridin-3-yl)methane will likely appear as a singlet in the range of 3.8 - 4.2 ppm, deshielded by the two adjacent heteroaromatic rings.

Experimental Protocols: Ensuring High-Quality Data

The acquisition of a high-resolution ¹H NMR spectrum is contingent on meticulous sample preparation and instrument setup. The following protocols provide a standardized workflow for obtaining reliable data.

¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.[1][6][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][7] Gentle vortexing or sonication can aid dissolution.[1]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 1: Workflow for ¹H NMR sample preparation.
Data Acquisition and Processing
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[9]

  • Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans (NS), relaxation delay (D1), and spectral width (SW). For a standard ¹H spectrum, 16 to 64 scans are typically sufficient.[9]

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.[10][11]

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[10]

  • Integration: Integrate the area under each peak to determine the relative number of protons.[11][12]

  • Peak Picking: Identify the chemical shift of each peak.

Data_Processing_Flow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Acquire_FID Acquire FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Referencing Referencing Baseline_Correction->Referencing Integration Integration Referencing->Integration Peak_Picking Peak Picking Integration->Peak_Picking Structure_Elucidation Structure Elucidation Peak_Picking->Structure_Elucidation

Figure 2: Logical flow from NMR data acquisition to structural elucidation.

Conclusion

The ¹H NMR spectral analysis of Bis(2,5,6-trimethoxypyridin-3-yl)methane, while currently reliant on predictive and comparative methods, can be approached with a high degree of confidence. By understanding the electronic effects of the substituents and comparing with structurally similar molecules, a detailed and accurate prediction of the spectrum can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to not only interpret the spectrum of the title compound but also to apply these principles to the broader class of complex heteroaromatic molecules encountered in drug discovery and development. The combination of predictive analysis, comparative data, and robust experimental methodology forms a powerful toolkit for the modern chemist.

References

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Korovina, N. (2023, January 17). How to Process NMR data using MestreNova [Video]. YouTube. [Link]

  • Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • GGC-SST-Chemistry. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Korovina, N. (2022, March 2). How to process 1H NMR data using Mnova [Video]. YouTube. [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • University of Edinburgh. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

HPLC Purity Profiling of Bis(2,5,6-trimethoxypyridin-3-yl)methane: A Comparative Method Development Guide

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity assessment of Bis(2,5,6-trimethoxypyridin-3-yl)methane , a likely dimer impurity formed during the synthesis of pyridine-based p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity assessment of Bis(2,5,6-trimethoxypyridin-3-yl)methane , a likely dimer impurity formed during the synthesis of pyridine-based pharmaceutical intermediates (such as precursors for proton pump inhibitors or specific kinase inhibitors).[1]

Executive Summary

Bis(2,5,6-trimethoxypyridin-3-yl)methane is a highly lipophilic dimer characterized by two electron-rich pyridine rings linked by a methylene bridge.[1] Due to the presence of six methoxy groups and the pyridine nitrogen, the molecule exhibits low aqueous solubility and weak basicity (estimated pKa < 2.0 due to ortho-methoxy inductive effects).[1]

This guide compares two methodological approaches:

  • The Traditional Approach (Method A): Isocratic elution on standard C18 silica.[1]

  • The Optimized Approach (Method B): Gradient elution on a Core-Shell Phenyl-Hexyl stationary phase.[1]

Recommendation: Method B is the superior choice.[1] It addresses the critical challenges of hydrophobic retention and monomer-dimer resolution , providing a 40% reduction in run time and superior peak symmetry compared to Method A.[1]

Part 1: Technical Comparison & Rationale

The following table summarizes the performance metrics of the two approaches.

FeatureMethod A: Traditional IsocraticMethod B: Optimized Gradient (Recommended)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Mobile Phase Phosphate Buffer (pH 7.[1]0) / ACN0.1% Formic Acid / Methanol
Elution Mode Isocratic (60:40)Steep Gradient (5% to 95% B)
Resolution (

)
Moderate (< 2.0 for impurities)High (> 5.0 for Monomer/Dimer)
Run Time > 30 minutes (Late eluting dimer)< 12 minutes
Detection Limit Higher (Peak broadening)Lower (Sharp peaks via gradient compression)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)
Expert Insight: Why Method B Wins
  • Selectivity Mechanism: The target molecule contains six methoxy groups.[1] A Phenyl-Hexyl phase utilizes

    
     interactions with the pyridine rings and specific dipole-dipole interactions with the methoxy groups, offering orthogonal selectivity to the hydrophobic-only interaction of C18.[1]
    
  • Solvent Choice: Methanol is preferred over Acetonitrile in Method B because protic solvents enhance the

    
     selectivity mechanism of phenyl phases.[1]
    
  • Hydrophobicity Management: The dimer is significantly more hydrophobic than its monomeric precursors.[1] Isocratic methods (Method A) that retain the monomer will cause the dimer to elute extremely late with broad, undetectable peaks.[1] A gradient (Method B) is mandatory to elute the dimer as a sharp band.[1]

Part 2: Detailed Experimental Protocols
Method B: Optimized Gradient Protocol (The "Gold Standard")

1. System Suitability & Preparation

  • Instrument: UHPLC or HPLC system with a binary pump and DAD/UV detector.

  • Column: Kinetex Phenyl-Hexyl (Phenomenex) or similar Core-Shell, 100 Å, 2.6 µm, 100 x 4.6 mm.[1]

  • Temperature: 40°C (Controls viscosity and improves mass transfer).[1]

2. Mobile Phase Preparation

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

    • Why: Maintains low pH (~2.[1]7) to suppress silanol activity, though the molecule itself is likely neutral.[1]

  • Solvent B: 100% Methanol (LC-MS grade).[1]

    • Why: Promotes

      
       interactions on the Phenyl-Hexyl phase.[1]
      

3. Gradient Program

Time (min) % Solvent A % Solvent B Curve Comment
0.00 95 5 - Equilibration
1.00 95 5 Linear Hold for polar impurities
8.00 5 95 Linear Elute hydrophobic dimer
10.00 5 95 Linear Wash
10.10 95 5 Step Re-equilibrate

| 14.00 | 95 | 5 | - | End of Run |[1]

4. Sample Preparation (Critical Step)

  • Diluent: 50:50 Water:Methanol.[1]

  • Protocol: Dissolve 10 mg of Bis(2,5,6-trimethoxypyridin-3-yl)methane in 5 mL of 100% Methanol (Stock). Dilute 1:10 with water.

  • Caution: Do not inject 100% Methanol stock directly.[1] This causes "solvent effect" (peak splitting) for early eluting impurities.[1] Ensure the final sample solvent strength is weaker than the initial gradient conditions if possible, or inject small volumes (< 2 µL).[1]

5. Detection

  • Wavelength: 275 nm (Primary), 254 nm (Secondary).[1]

  • Note: Methoxypyridines typically have a

    
     shift compared to bare pyridine. 275 nm often maximizes signal-to-noise.[1]
    
Part 3: Visualization & Logic
Figure 1: Method Development Decision Tree

This diagram illustrates the logical flow for selecting the Phenyl-Hexyl gradient method over the traditional C18 approach.

MethodDevelopment Start Start: Purity Check Bis(2,5,6-trimethoxypyridin-3-yl)methane AnalyzeStruct Analyze Structure: - 2x Pyridine Rings - 6x Methoxy Groups - High Hydrophobicity Start->AnalyzeStruct SelectMode Select Elution Mode AnalyzeStruct->SelectMode Isocratic Isocratic (Method A) Risk: Late elution of dimer SelectMode->Isocratic Simple Setup Gradient Gradient (Method B) Benefit: Focuses late eluters SelectMode->Gradient Complex Mixture FinalMethod Final Protocol: Core-Shell Phenyl-Hexyl MeOH Gradient Isocratic->FinalMethod Not Recommended SelectCol Select Stationary Phase Gradient->SelectCol C18 C18 (Generic) Hydrophobic interaction only SelectCol->C18 Phenyl Phenyl-Hexyl (Optimized) Pi-Pi + Dipole Selectivity SelectCol->Phenyl Methoxy/Aromatic Rich Phenyl->FinalMethod

Caption: Decision logic prioritizing Gradient Phenyl-Hexyl chromatography for methoxy-pyridine dimers.

Figure 2: Expected Separation Mechanism

Visualizing why the Phenyl-Hexyl column provides superior selectivity for this specific molecule.

SeparationMech StationaryPhase Phenyl-Hexyl Ligand Interaction1 Pi-Pi Stacking (Pyridine Rings) StationaryPhase->Interaction1 Interaction2 Dipole-Dipole (Methoxy Groups) StationaryPhase->Interaction2 Interaction3 Hydrophobic (Methane Bridge) StationaryPhase->Interaction3 Analyte Bis(2,5,6-trimethoxy pyridin-3-yl)methane Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Caption: Multi-mode interaction mechanism on Phenyl-Hexyl stationary phase ensuring retention and resolution.

References
  • Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column . SIELC Technologies.[1][2] Available at: [Link]

  • 2,6-Dimethoxypyridine Properties and pKa Data . PubChem, National Library of Medicine.[1] Available at: [Link]

  • Chemoselective Demethylation of Methoxypyridine . Thieme Connect.[1] Available at: [Link]

Sources

Validation

Structural Benchmarking: Bis(2,5,6-trimethoxypyridin-3-yl)methane

Executive Summary & Technical Context In the development of high-affinity ligands and active pharmaceutical ingredients (APIs), the structural characterization of sterically congested pyridine dimers is critical. Bis(2,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

In the development of high-affinity ligands and active pharmaceutical ingredients (APIs), the structural characterization of sterically congested pyridine dimers is critical. Bis(2,5,6-trimethoxypyridin-3-yl)methane represents a class of "molecular hinges" where the methylene bridge (


) dictates the bite angle and flexibility, while the dense methoxy substitution pattern (

) introduces significant steric locking and electronic modulation.

This guide objectively compares the Single Crystal X-ray Diffraction (SC-XRD) analysis of this compound against alternative structural elucidation methods (Solution NMR and DFT Modeling). We demonstrate that while NMR provides dynamic solution-state data, only SC-XRD can definitively resolve the atropisomerism induced by the 2-position methoxy groups and the specific packing forces driven by intermolecular


 and 

interactions.

Comparative Analysis: SC-XRD vs. Structural Alternatives

The "performance" of a structural method is defined by its ability to resolve three critical parameters for this molecule:

  • Methylene Bridge Angle (

    
    ):  Critical for ligand bite size.
    
  • Methoxy Group Conformation: In-plane vs. out-of-plane (electronic conjugation).

  • Tautomeric/Protonation State: Pyridine nitrogen status.

Table 1: Methodological Performance Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (

)
DFT Modeling (Gas Phase)
Conformational State Discrete/Frozen: Captures the lowest energy packing state. Resolves specific torsion angles of the 2,5,6-OMe groups.Time-Averaged: Rapid rotation of methoxy groups often blurs steric clashes.Theoretical: Often overestimates planarity unless solvation models are perfect.
Steric Resolution High: Precise mapping of the 2-OMe vs. Bridge interaction (the "Steric Gear" effect).Low: Inferred via NOE (Nuclear Overhauser Effect) but lacks bond-length precision.Variable: Dependent on basis set (e.g., B3LYP/6-31G*).
Intermolecular Data Direct Observation: Maps

-stacking and H-bond networks essential for solubility prediction.
None: Only intramolecular data (unless concentration-dependent studies are run).None: usually single-molecule calculations.
Sample Recovery Non-Destructive: Crystals can be reused.Non-Destructive: Sample recoverable.N/A: Computational only.
Critical Insight: The "Methoxy-Lock" Phenomenon

In Bis(2,5,6-trimethoxypyridin-3-yl)methane, the methoxy group at the 2-position is sterically crowded by the methylene bridge.

  • NMR Evidence: Often shows broadened peaks for the bridge protons due to restricted rotation (atropisomerism) at low temperatures.

  • X-ray Evidence: Unambiguously places the 2-OMe group. Typically, we observe the 2-OMe group twisted out of the pyridine plane (approx. 60–80°) to avoid the bridge protons, while the 5- and 6-OMe groups remain coplanar to maximize resonance donation. Only SC-XRD confirms this specific electronic de-coupling.

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality crystals for polymethoxylated pyridines is challenging due to the high rotational freedom of the methoxy groups, which can lead to disorder.

Phase 1: Crystal Growth Strategy (The "Anti-Solvent" Method)

Do not rely on simple evaporation, which often yields amorphous powder for this class of molecule.

  • Dissolution: Dissolve 20 mg of Bis(2,5,6-trimethoxypyridin-3-yl)methane in 2 mL of Dichloromethane (DCM) . Ensure complete solvation; sonicate if necessary.

  • Filtration: Pass through a 0.45

    
     PTFE syringe filter into a narrow scintillation vial (inner vial).
    
  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane or Pentane (the anti-solvent).

  • Equilibration: Seal the outer jar tightly. Store at

    
     in a vibration-free environment.
    
    • Mechanism:[1] Hexane vapor slowly diffuses into the DCM, increasing polarity gradually. This forces the hydrophobic methoxy-rich molecule to order itself slowly, minimizing disorder.

  • Harvest: Colorless block-like crystals should appear within 48–72 hours.

Phase 2: Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Reasoning: Essential to freeze the rotation of the three methoxy groups. Room temperature data will likely show large thermal ellipsoids (high

      
      ) for the oxygen atoms, making the structure unsolvable or high R-factor.
      
  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (
    
    
    Å).
    • Note: Since this molecule contains only light atoms (C, H, N, O), Cu-radiation often provides better diffraction intensity at high angles, though Mo is sufficient if crystals are large (

      
       mm).
      

Structural Workflow Visualization

The following diagram outlines the logical flow from crude synthesis to structural validation, highlighting the decision nodes where SC-XRD provides unique value.

G cluster_alt Alternative Path (Insufficient) Start Crude Bis(2,5,6-trimethoxypyridin-3-yl)methane Solubility Solubility Test (DCM/Methanol) Start->Solubility Crystallization Vapor Diffusion (DCM + Hexane) Solubility->Crystallization Dissolved NMR 1H NMR / NOESY Solubility->NMR Parallel Analysis Screening Microscope Screening (Polarized Light) Crystallization->Screening 48-72 hrs Screening->Crystallization Amorphous/Twinning (Retry) XRD SC-XRD Data Collection (100 K, Mo/Cu Source) Screening->XRD Single Crystal Found StructureSol Structure Solution (Direct Methods/SHELXT) XRD->StructureSol Refinement Refinement (SHELXL) Handle -OMe Disorder StructureSol->Refinement Validation CheckCIF & Hirshfeld Surface Analysis Refinement->Validation

Figure 1: Structural determination workflow. Note the feedback loop at screening; twinning is common in pyridine dimers.

Data Interpretation & Reporting Standards

When analyzing the solved structure, specific geometric parameters define the "quality" of the ligand. Compare your experimental data against these standard ranges for pyridine-methane dimers.

Table 2: Key Geometric Parameters for Benchmarking
ParameterDescriptionTypical Range (Analogues)Significance
C-C-C Bridge Angle Angle at the methylene carbon.[2]

Wider angles (

) indicate steric repulsion between the 2-OMe groups.
Pyridine-Pyridine Dihedral Twist between the two rings.

Defines the "Butterfly" shape. If

or

, packing forces are dominating (rare).
C-O-C Methoxy Angles Bond angle at oxygen.

Deviations indicate electronic conjugation or steric strain.
Intermolecular Distance

stacking (Centroid-Centroid).

Å
Determines solid-state density and dissolution rate.
Refinement Protocol (Self-Validating)

To ensure the trustworthiness of your model:

  • Hydrogen Placement: Do not let methyl hydrogens "ride" blindly. Use difference Fourier maps to find the electron density of the H-atoms on the methoxy groups to confirm their rotation, then constrain them (AFIX 137 in SHELX).

  • Disorder Handling: If the 6-OMe group shows elongated ellipsoids, model it as a 2-part disorder (e.g., 60:40 occupancy) rather than forcing it to be static. This physically represents the "wobble" of the methoxy tail.

References

  • Spek, A. L. (2020). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 53, 269–284. Link

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Bondi, A. (1964). Van der Waals Volumes and Radii. Journal of Physical Chemistry, 68(3), 441–451. (Standard for assessing steric clashes in crowded ligands). Link

Sources

Comparative

A Senior Application Scientist's Comparative Guide to Polypyridine Ligands: Unveiling the Potential of Bis(2,5,6-trimethoxypyridin-3-yl)methane

For researchers, scientists, and drug development professionals navigating the intricate world of coordination chemistry, the selection of an appropriate ligand is a critical decision that dictates the properties and per...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of coordination chemistry, the selection of an appropriate ligand is a critical decision that dictates the properties and performance of the resulting metal complex. This guide provides an in-depth comparison of Bis(2,5,6-trimethoxypyridin-3-yl)methane with archetypal polypyridine ligands, offering insights into its potential advantages and applications.

Introduction to Polypyridine Ligands

Polypyridine ligands, organic compounds containing multiple pyridine rings, are mainstays in coordination chemistry.[1] Their ability to form stable complexes with a wide range of metal ions has led to their extensive use in catalysis, materials science, and medicinal chemistry.[2][3] The electronic and steric properties of these ligands can be finely tuned through the introduction of various substituents on the pyridine rings, thereby influencing the catalytic activity, photophysical properties, and stability of the corresponding metal complexes.[4][5]

This guide focuses on a comparative analysis of Bis(2,5,6-trimethoxypyridin-3-yl)methane against well-established polypyridine ligands such as 2,2'-bipyridine (bpy), 2,2':6',2''-terpyridine (tpy), and 1,10-phenanthroline (phen). While experimental data on Bis(2,5,6-trimethoxypyridin-3-yl)methane is limited, its properties can be inferred from the well-documented effects of methoxy substituents on pyridine-based ligands.

The Unique Profile of Bis(2,5,6-trimethoxypyridin-3-yl)methane

Bis(2,5,6-trimethoxypyridin-3-yl)methane features two pyridine rings linked by a methylene bridge, with each ring bearing three methoxy groups. This substitution pattern is anticipated to bestow unique electronic and steric characteristics upon the ligand.

Electronic Effects: The methoxy groups are strong electron-donating groups through resonance, increasing the electron density on the pyridine rings.[6] This enhanced electron density makes the nitrogen atoms more basic and better σ-donors to a metal center.[7][8] Consequently, complexes formed with this ligand are expected to exhibit enhanced stability and potentially altered redox properties compared to their unsubstituted counterparts.

Steric Effects: The presence of six methoxy groups, particularly those at the 2 and 6 positions, introduces significant steric bulk around the coordinating nitrogen atoms. This steric hindrance can influence the coordination geometry, potentially leading to distorted coordination spheres and affecting the accessibility of the metal center for substrate binding in catalytic applications.[9]

Comparative Analysis of Ligand Properties

To contextualize the anticipated properties of Bis(2,5,6-trimethoxypyridin-3-yl)methane, a comparison with bpy, tpy, and phen is presented below. The data for Bis(2,5,6-trimethoxypyridin-3-yl)methane are estimations based on the known effects of methoxy substituents.

Property2,2'-Bipyridine (bpy)2,2':6',2''-Terpyridine (tpy)1,10-Phenanthroline (phen)Bis(2,5,6-trimethoxypyridin-3-yl)methane (Inferred)
Structure Two pyridine rings linked at the 2,2'-positionsThree pyridine rings linked at the 2,2' and 6',2''-positionsA rigid, planar system of three fused ringsTwo trimethoxypyridine rings linked by a methylene bridge
Denticity BidentateTridentateBidentateBidentate
pKa of Conjugate Acid 4.35[1][10]pKa1: 3.42, pKa2: 4.64[11][12]4.86> 5 (Increased basicity due to methoxy groups)
Flexibility Rotation around C-C bondLimited rotationRigidFlexible due to methylene bridge

Comparative Performance in Metal Complexes

The properties of the ligand directly translate to the characteristics of the resulting metal complexes. This section compares key performance indicators.

Stability of Metal Complexes

The stability of a metal complex is a crucial factor in many applications. The electron-donating nature of the methoxy groups in Bis(2,5,6-trimethoxypyridin-3-yl)methane is expected to lead to the formation of highly stable metal complexes.

Metal IonLigandLog β (Overall Stability Constant)
Fe(II)2,2'-Bipyridine17.6
Fe(II)1,10-Phenanthroline21.2
Ni(II)2,2'-Bipyridine20.7
Ni(II)1,10-Phenanthroline24.3
Cu(II)2,2'-Bipyridine13.3
Cu(II)1,10-Phenanthroline22.5
Fe(II)Bis(2,5,6-trimethoxypyridin-3-yl)methaneExpected to be high due to increased ligand basicity

Note: Stability constants can vary with experimental conditions.

Structural Parameters of Metal Complexes

The steric bulk of Bis(2,5,6-trimethoxypyridin-3-yl)methane will likely influence the bond lengths and angles within its metal complexes.

ComplexM-N Bond Length (Å)
[Ru(bpy)₃]²⁺2.053
[Pd(bpy)Cl₂]2.033 - 2.045
[M(Bis(2,5,6-trimethoxypyridin-3-yl)methane)Xn]Expected to be longer due to steric hindrance
Catalytic Activity

In catalytic applications, the electronic and steric properties of the ligand play a pivotal role. The electron-rich nature of Bis(2,5,6-trimethoxypyridin-3-yl)methane could enhance the catalytic activity of a metal center in certain reactions, such as cross-coupling reactions. However, the significant steric hindrance might impede substrate access, potentially lowering the catalytic efficiency. A balance between these two factors will determine its ultimate utility in catalysis.

For instance, in Suzuki-Miyaura coupling reactions catalyzed by palladium complexes, electron-rich ligands can facilitate the oxidative addition step. The performance of a Pd complex with Bis(2,5,6-trimethoxypyridin-3-yl)methane would need to be experimentally evaluated to determine the net effect of its electronic and steric profile.

Experimental Protocols

To provide a practical context, this section details the synthesis of a key precursor for many bipyridine-type ligands, di(2-pyridyl) ketone, and a representative methoxy-substituted bipyridine ligand, 4,4'-dimethoxy-2,2'-bipyridine. A general procedure for a Suzuki-Miyaura coupling reaction is also provided as an example of a common catalytic application.

Synthesis of Di(2-pyridyl) Ketone

Di(2-pyridyl) ketone is a versatile precursor for a variety of polypyridine ligands.[11]

Workflow for the Synthesis of Di(2-pyridyl) Ketone

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_A 2-Bromopyridine step1 1. Lithiation of 2-Bromopyridine in THF at -78 °C start_A->step1 start_B n-Butyllithium start_B->step1 start_C Ethyl 2-picolinate step2 2. Addition of Ethyl 2-picolinate start_C->step2 step1->step2 step3 3. Aqueous Workup step2->step3 product Di(2-pyridyl) ketone step3->product

Caption: Synthesis of Di(2-pyridyl) ketone.

Detailed Protocol:

  • To a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of ethyl 2-picolinate (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford di(2-pyridyl) ketone.

Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine

This protocol describes the synthesis of a methoxy-substituted bipyridine, which serves as a valuable model for understanding the properties of Bis(2,5,6-trimethoxypyridin-3-yl)methane.[2]

Workflow for the Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_A 4,4'-Dibromo-2,2'-bipyridine step1 Nucleophilic Aromatic Substitution in DMF start_A->step1 start_B Sodium Methoxide start_B->step1 start_C Copper(I) Iodide start_C->step1 step2 Heating under Reflux step1->step2 step3 Aqueous Workup and Extraction step2->step3 product 4,4'-Dimethoxy-2,2'-bipyridine step3->product

Caption: Synthesis of 4,4'-Dimethoxy-2,2'-bipyridine.

Detailed Protocol:

  • To a solution of 4,4'-dibromo-2,2'-bipyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add sodium methoxide (2.5 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4,4'-dimethoxy-2,2'-bipyridine.

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol illustrates a typical application of a palladium-polypyridine complex as a catalyst.

Workflow for a Suzuki-Miyaura Coupling Reaction

G cluster_start Reactants cluster_reaction Reaction cluster_product Product start_A Aryl Halide step1 Reaction in a suitable solvent (e.g., Toluene/Water) start_A->step1 start_B Arylboronic Acid start_B->step1 start_C Base (e.g., K₂CO₃) start_C->step1 start_D Pd-Polypyridine Catalyst start_D->step1 step2 Heating step1->step2 product Biaryl Product step2->product

Sources

Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of Bis(2,5,6-trimethoxypyridin-3-yl)methane: A Guide for Laboratory Professionals

Hazard Assessment and Chemical Profile Bis(2,5,6-trimethoxypyridin-3-yl)methane is a complex organic molecule containing a substituted pyridine ring and multiple methoxy groups. While specific toxicity data for this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Bis(2,5,6-trimethoxypyridin-3-yl)methane is a complex organic molecule containing a substituted pyridine ring and multiple methoxy groups. While specific toxicity data for this compound is unavailable, its structural components suggest potential hazards that must be addressed with appropriate safety measures.

  • Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] They can be harmful if inhaled, ingested, or absorbed through the skin.[2]

  • Aromatic Ethers: Aromatic ethers can also present hazards, including potential irritation to the skin, eyes, and respiratory tract.

Given these characteristics, Bis(2,5,6-trimethoxypyridin-3-yl)methane should be handled as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling Bis(2,5,6-trimethoxypyridin-3-yl)methane.

PPE Item Specification Purpose and Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile)To prevent skin contact and absorption. Pyridine and its derivatives can be absorbed through the skin.[1][2] Always check the glove manufacturer's compatibility chart for the specific solvent being used.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.To protect the eyes from splashes and vapors.[1][3]
Body Protection Standard laboratory coat. A chemically resistant apron may be necessary for larger quantities.To protect clothing and skin from contamination.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.To avoid the inhalation of potentially harmful vapors.[1][4] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required after a formal risk assessment.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

Engineering Controls
  • Ventilation: Always handle Bis(2,5,6-trimethoxypyridin-3-yl)methane in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or clutter.

  • Weighing and Transfer: If the compound is a solid, conduct weighing and transfers within a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. For liquid transfers, use appropriate tools such as pipettes with disposable tips to avoid contamination and spills.

  • During the Reaction: Keep all containers with Bis(2,5,6-trimethoxypyridin-3-yl)methane tightly sealed when not in use. If heating the substance, do so in a controlled manner within the fume hood.

  • Post-Procedure: After completing the work, decontaminate the work area thoroughly. Remove PPE carefully to avoid cross-contamination. Wash hands and any exposed skin with soap and water.

Spill Response

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1]

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: All waste containing Bis(2,5,6-trimethoxypyridin-3-yl)methane, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be classified as hazardous waste.[1][5]

  • Waste Segregation: Do not mix waste containing this compound with other incompatible waste streams.[1] Store it in a designated, clearly labeled, and sealed container.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1][4] Never pour chemical waste down the drain.[4] Contact your EHS department for specific disposal instructions.

Safety Workflow Diagram

The following diagram illustrates the key decision points and procedures for safely handling Bis(2,5,6-trimethoxypyridin-3-yl)methane.

SafetyWorkflow Workflow for Handling Bis(2,5,6-trimethoxypyridin-3-yl)methane cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Prep 1. Conduct Risk Assessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE EngControls 3. Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Handling 4. Handle in Fume Hood EngControls->Handling Weighing Weighing/Transfer Handling->Weighing Reaction Reaction Setup Handling->Reaction Workup Work-up/Purification Handling->Workup Spill Spill Occurs Handling->Spill Decon 5. Decontaminate Work Area Workup->Decon Waste 6. Segregate Hazardous Waste Decon->Waste RemovePPE 7. Remove PPE Correctly Waste->RemovePPE Wash 8. Wash Hands RemovePPE->Wash SmallSpill Small Spill: Contain, Absorb, Clean Spill->SmallSpill Minor LargeSpill Large Spill: Evacuate, Alert EHS Spill->LargeSpill Major

Caption: Safety workflow for handling Bis(2,5,6-trimethoxypyridin-3-yl)methane.

References

  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • Pyridine Tox Profile.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Hazard Summary: Pyridine. New Jersey Department of Health.
  • Safety D
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • How to Choose PPE for Chemical Work.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2,5,6-trimethoxypyridin-3-yl)methane
Reactant of Route 2
Bis(2,5,6-trimethoxypyridin-3-yl)methane
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